Ret-IN-3
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22(2)8-3-7-19-17-6-9-23-18(21-17)14(11-20-23)13-4-5-15-16(10-13)25-12-24-15/h4-6,9-11H,3,7-8,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYRQFLRDJTHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(C=NN2C=C1)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Ret-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ret-IN-3, a selective inhibitor of the V804M mutant of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is compiled from publicly available research, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its molecular interactions and effects on cellular signaling.
Core Mechanism of Action: Selective Inhibition of RET V804M
This compound (also referred to as compound 34 in its discovery literature) is a potent and selective small-molecule inhibitor targeting the V804M mutant of the RET kinase.[1][2] The V804M mutation is a clinically relevant gatekeeper mutation that confers resistance to some RET inhibitors. This compound was developed to specifically address this resistance mechanism.
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of the RET V804M kinase. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.
A key feature of this compound is its selectivity for the V804M mutant over the wild-type (wt) RET kinase and the vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR).[1] This selectivity is crucial for minimizing off-target effects and potential toxicities associated with the inhibition of wild-type RET and other kinases.
Binding Mode and Structural Interactions
The selective inhibition of RET V804M by this compound is rationalized by its specific binding interactions within the kinase domain, as revealed by X-ray crystallography (PDB ID: 6I82).[2]
Key interactions include:
-
Hinge Region: The pyrazolopyrimidine core of this compound forms a critical hydrogen bond with the backbone amide of Alanine 807 in the hinge region of the kinase.[2]
-
Hydrophobic Pocket: The inhibitor occupies a hydrophobic pocket within the ATP binding site.
-
Flipped Orientation: Notably, this compound adopts a "flipped" binding mode compared to other inhibitors in the same series, which contributes to its specific interactions and selectivity profile.[2]
The following diagram illustrates the binding of this compound within the ATP pocket of RET V804M kinase.
Caption: Binding of this compound to the ATP pocket of RET V804M.
Quantitative Data
The inhibitory activity of this compound and related compounds has been quantified through biochemical and cellular assays. The following tables summarize the key findings from the primary literature.
Table 1: Biochemical Inhibitory Activity of this compound and a Precursor Compound
| Compound | Target Kinase | IC50 (nM) |
| This compound (34) | RET V804M | 19 |
| wt-RET | >300 | |
| KDR (VEGFR2) | >7800 | |
| Compound 23 | RET V804M | 210 |
| wt-RET | >10000 | |
| KDR (VEGFR2) | >10000 |
Data sourced from Newton et al., 2020.
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Expressed Kinase | IC50 (µM) |
| Ba/F3 | RET V804M | 0.11 |
| Ba/F3 | Another RET mutant | 4 |
Data sourced from publicly available databases referencing Newton et al., 2020.
Experimental Protocols
The characterization of this compound involved several key experiments. The detailed methodologies are outlined below.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the isolated kinase domain.
-
Principle: A TR-FRET assay is used to quantify the phosphorylation of a substrate peptide by the RET kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Materials:
-
Recombinant human RET kinase domain (wild-type and V804M mutant).
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody (donor fluorophore).
-
Streptavidin-allophycocyanin (acceptor fluorophore).
-
Assay buffer.
-
Test compounds (e.g., this compound).
-
-
Procedure:
-
The RET kinase, peptide substrate, and test compound are incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the detection reagents (Europium-labeled antibody and streptavidin-APC) are added.
-
After an incubation period to allow for binding, the TR-FRET signal is measured using a suitable plate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Cellular Proliferation Assay (Ba/F3 Cells)
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.
-
Principle: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for proliferation. When these cells are engineered to express an oncogenic kinase like RET V804M, they become IL-3 independent and rely on the kinase activity for survival. Inhibition of the kinase leads to a dose-dependent decrease in cell viability.
-
Materials:
-
Ba/F3 cells stably expressing the RET V804M mutant.
-
Cell culture medium (e.g., RPMI-1640) supplemented with serum but lacking IL-3.
-
Test compounds (e.g., this compound).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Ba/F3-RET V804M cells are seeded in 96-well plates in IL-3-free medium.
-
The cells are treated with a serial dilution of the test compound.
-
The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
The cell viability reagent is added to each well.
-
After a short incubation, the luminescence (which correlates with the amount of ATP and thus viable cells) is measured using a luminometer.
-
The IC50 values are determined from the resulting dose-response curves.
-
Signaling Pathways and Experimental Workflow
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), initiates several downstream signaling cascades that are crucial for cell growth, survival, differentiation, and migration. Key pathways include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Involved in calcium signaling and other cellular processes.
-
JAK/STAT Pathway: Plays a role in cell survival and proliferation.
This compound, by inhibiting the initial autophosphorylation of RET V804M, effectively blocks the activation of these downstream pathways.
Caption: Simplified RET signaling pathway and the point of inhibition by this compound.
Experimental Workflow for the Discovery of this compound
The development of this compound followed a structured drug discovery process.
References
Technical Guide: Inhibition of the RET V804M Gatekeeper Mutation
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed overview of the inhibition of the RET (Rearranged during Transfection) receptor tyrosine kinase harboring the V804M gatekeeper mutation. While the specific inhibitor "Ret-IN-3" was queried, publically available data for this compound is not available. Therefore, this guide will utilize the well-characterized and potent RET inhibitor, Selpercatinib (formerly LOXO-292), as a primary example to discuss the biochemical potency, relevant signaling pathways, and the experimental methodologies used to determine inhibitory activity against the RET V804M variant.
The V804M mutation is a clinically significant gatekeeper mutation that confers resistance to some multi-kinase inhibitors.[1] Understanding the efficacy of next-generation inhibitors against this mutant is crucial for the development of effective therapies for RET-driven cancers, such as medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[2][3]
Data Presentation: Inhibitory Potency of Selpercatinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Selpercatinib against wild-type (WT) RET and various RET mutants, including the V804M variant. This data is crucial for understanding the inhibitor's potency and selectivity.
| Target | IC50 (nM) |
| RET (WT) | 1.0 - 14.0 |
| RET (V804M) | 2.0 - 24.1 |
| RET (V804L) | 2.0 |
| RET (M918T) | 2.0 |
| RET (S891A) | 2.0 |
| RET (A883F) | 4.0 |
| RET (G810R) | 530.7 |
Note: The range of IC50 values is derived from multiple sources.[4][5][6]
Mandatory Visualization
RET Signaling Pathway with V804M Mutation
The diagram below illustrates the canonical RET signaling pathway and indicates the location of the V804M mutation within the kinase domain. This mutation is located at a classical gatekeeper residue, which regulates access to the ATP binding site within the RET kinase domain.[1] Constitutive activation of RET, through mutations or fusions, leads to the downstream activation of several pro-oncogenic pathways, including the RAS/MAPK and PI3K/AKT pathways.[2][7][8]
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Treat a Signal? Current Basis for RET-Genotype-Oriented Choice of Kinase Inhibitors for the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of Ret-IN-3: A Technical Overview for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the kinase selectivity profile of Ret-IN-3, a potent inhibitor of the RET V804M mutant. This document summarizes key quantitative data, details experimental methodologies for kinase inhibition assays, and visualizes critical biological and experimental pathways.
Executive Summary
This compound has emerged as a selective inhibitor of the gatekeeper mutant RET V804M, a mutation that confers resistance to several multi-kinase inhibitors. This technical guide consolidates the available data on the selectivity of this compound, presenting its inhibitory activity against its primary target and key off-target kinases. The methodologies underlying these findings are detailed to enable replication and further investigation.
Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against the mutant RET V804M, wild-type RET, and the off-target kinase KDR. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent and selective nature.
| Kinase Target | IC50 (nM) | Selectivity Fold vs. RET V804M |
| RET V804M | 19 | 1 |
| RET (wild-type) | 304 | 16 |
| KDR (VEGFR2) | 7790 | 410 |
Table 1: Inhibitory activity of this compound against RET V804M, wild-type RET, and KDR. Data indicates that this compound is 16-fold more selective for the V804M mutant over the wild-type kinase and 410-fold more selective against KDR, a common off-target for many kinase inhibitors.[1]
Experimental Protocols: Kinase Inhibition Assay
The determination of IC50 values for this compound was performed using a biochemical kinase assay. The following provides a generalized protocol based on standard industry practices for such evaluations.
Objective: To determine the in vitro inhibitory potency of this compound against specific kinase targets.
Materials:
-
Recombinant human kinase enzymes (e.g., RET V804M, wild-type RET, KDR)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound (compound 34)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: The kinase, substrate, and assay buffer are added to the wells of the assay plate.
-
Initiation of Reaction: The serially diluted this compound or vehicle control (DMSO) is added to the wells, followed by the addition of ATP to initiate the kinase reaction.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The detection reagent, which quantifies the amount of ADP produced as a measure of kinase activity, is added to the wells.
-
Data Acquisition: The luminescence signal is measured using a plate reader.
-
Data Analysis: The raw data is normalized to the controls (no inhibitor for 0% inhibition and a broad-spectrum inhibitor or no enzyme for 100% inhibition). The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's activity and the process of its evaluation, the following diagrams are provided.
References
In Vitro Characterization of RET Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro methodologies for the characterization of inhibitors targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. Due to the absence of specific published data for a compound designated "Ret-IN-3," this document focuses on established principles and protocols applicable to the preclinical evaluation of any novel RET inhibitor. The guide covers the core aspects of the RET signaling pathway, detailed experimental protocols for inhibitor characterization, and standardized methods for data presentation and visualization.
The RET Receptor Tyrosine Kinase Signaling Pathway
The RET receptor tyrosine kinase is a critical mediator of cell growth, differentiation, and survival.[1][2][3] Its signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GDNF family receptor alpha (GFRα) co-receptor.[4][5] This ligand-co-receptor complex then brings two RET monomers into close proximity, inducing their dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][6]
These phosphorylated tyrosine residues serve as docking sites for various adaptor and effector proteins, which in turn activate several key downstream signaling cascades that are crucial for normal cellular function and are often dysregulated in cancer.[1][4][5] The principal downstream pathways include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway : Primarily involved in cell proliferation and differentiation.[4][7]
-
PI3K/AKT Pathway : A major regulator of cell survival, growth, and metabolism.[4][7]
-
PLCγ Pathway : This pathway influences intracellular calcium levels and activates protein kinase C (PKC).[4]
-
JAK/STAT Pathway : Plays a role in cell proliferation and survival.[4]
Genetic alterations such as point mutations or gene fusions can lead to ligand-independent, constitutive activation of the RET kinase, driving the development and progression of various cancers, including non-small cell lung cancer and medullary and papillary thyroid carcinomas.[4][8][9] RET inhibitors aim to block the kinase activity of both wild-type and mutated RET, thereby inhibiting these oncogenic signaling pathways.[10]
Caption: Canonical RET Signaling Pathway.
Quantitative Data Presentation
The in vitro activity of a novel RET inhibitor should be quantified and presented in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for summarizing key quantitative data.
| Assay Type | Target / Cell Line | Parameter | Value (nM) | Notes |
| Biochemical Assays | ||||
| Kinase Activity | Wild-Type RET | IC50 | e.g., 1.5 | Measures direct inhibition of recombinant enzyme activity. |
| Kinase Activity | RET V804M Mutant | IC50 | e.g., 5.2 | Assesses activity against common gatekeeper resistance mutations. |
| Kinase Activity | RET M918T Mutant | IC50 | e.g., 0.8 | Evaluates potency against a common activating mutation in MTC. |
| Kinase Selectivity Panel | VEGFR2 | IC50 | >10,000 | Determines selectivity against other kinases to predict off-target effects. |
| Cell-Based Assays | ||||
| Cell Viability | TT (RET M918T) | IC50 | e.g., 12.7 | Measures inhibition of proliferation in a RET-mutant thyroid cancer cell line. |
| Cell Viability | LC-2/ad (CCDC6-RET) | IC50 | e.g., 25.1 | Assesses activity in a lung adenocarcinoma cell line with a RET fusion. |
| Target Engagement | TT (RET M918T) | IC50 | e.g., 8.9 | Quantifies the inhibition of RET phosphorylation in a cellular context. |
| Downstream Signaling | TT (RET M918T) | IC50 | e.g., 15.4 | Measures the inhibition of downstream effectors like p-ERK. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rigorous evaluation of a RET inhibitor. Below are methodologies for key in vitro experiments.
Biochemical Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified RET kinase (wild-type and mutant forms).
Methodology:
-
Reagents and Materials:
-
Recombinant human RET kinase (e.g., produced in Sf9 insect cells).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP (at a concentration close to the Km for RET).
-
Substrate (e.g., a poly-Glu-Tyr peptide).
-
Test inhibitor (serially diluted in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Procedure:
-
Dispense 5 µL of kinase buffer containing the RET enzyme into each well of a 384-well plate.
-
Add 50 nL of the test inhibitor from a serial dilution series (typically 10-point, 3-fold dilutions).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP (or generated ADP) according to the manufacturer's protocol for the detection reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using control wells (0% inhibition with DMSO vehicle, 100% inhibition with a known potent RET inhibitor or no enzyme).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[11][12]
-
Cell-Based Viability Assay
Objective: To measure the effect of the RET inhibitor on the proliferation and viability of cancer cell lines with known RET alterations.
Methodology:
-
Reagents and Materials:
-
RET-dependent cancer cell lines (e.g., TT for RET M918T mutation, LC-2/ad for CCDC6-RET fusion).
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitor (serially diluted).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the RET inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a 4PL curve fit.
-
Western Blot for Target Engagement and Downstream Signaling
Objective: To confirm that the RET inhibitor blocks RET autophosphorylation and the activation of downstream signaling pathways in a cellular context.
Methodology:
-
Reagents and Materials:
-
RET-dependent cell line (e.g., TT).
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-p-RET (Tyr1062), anti-total RET, anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with the RET inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Visually inspect the bands for a dose-dependent decrease in the phosphorylation of RET and downstream proteins like ERK.
-
For quantitative analysis, perform densitometry on the bands and normalize the phosphorylated protein signal to the total protein signal.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel RET inhibitor.
Caption: In Vitro RET Inhibitor Characterization Workflow.
References
- 1. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]
- 2. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ret oncogene signal transduction via a IRS-2/PI 3-kinase/PKB and a SHC/Grb-2 dependent pathway: possible implication for transforming activity in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 9. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Role of RET Inhibition in Cancer Drug Resistance
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3] Aberrant activation of RET, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][4][5] Consequently, RET has emerged as a significant therapeutic target. This guide provides a detailed examination of the RET signaling pathway, the mechanisms of action of RET inhibitors, and the critical challenge of drug resistance. While specific information on a compound designated "Ret-IN-3" is not available in the public domain, this document will focus on the principles of RET inhibition and resistance, using well-characterized selective RET inhibitors as examples to illustrate key concepts and experimental approaches.
The RET Signaling Pathway
Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor.[6][7] This interaction induces RET dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular domain.[1][8] These phosphorylated tyrosines serve as docking sites for various adaptor and signaling proteins, leading to the activation of downstream pathways critical for cell proliferation and survival, primarily the RAS/RAF/MAPK and PI3K/AKT pathways.[1][6][9]
In cancer, RET signaling can become constitutively active through several mechanisms:
-
Point Mutations: Single amino acid substitutions can lead to ligand-independent dimerization and activation of the kinase.[10]
-
Gene Fusions: Chromosomal rearrangements can fuse the RET kinase domain with a partner gene, leading to dimerization and constitutive kinase activity. Common fusion partners include KIF5B and CCDC6.[4]
-
Overexpression: Increased expression of the RET protein can also contribute to oncogenesis.[11]
Below is a diagram illustrating the canonical RET signaling pathway and its downstream effectors.
Studying Drug Resistance to RET Inhibitors
The development of selective RET inhibitors, such as Selpercatinib and Pralsetinib, has significantly improved outcomes for patients with RET-altered cancers.[12] However, as with other targeted therapies, acquired resistance is a major clinical challenge.[10][13] Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies.
Mechanisms of Acquired Resistance
Resistance to RET inhibitors can be broadly categorized into two types:
-
On-target resistance: This involves alterations within the RET gene itself that prevent the inhibitor from binding effectively. The most common on-target resistance mechanism is the emergence of secondary mutations in the RET kinase domain, particularly at the solvent front (e.g., G810 mutations).[10][14][15]
-
Off-target (bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent their dependence on RET signaling. Common bypass mechanisms include the amplification or activation of other receptor tyrosine kinases, such as MET or EGFR, or the activation of downstream signaling components like KRAS.[15][16]
The following diagram illustrates the interplay between RET inhibition and the emergence of resistance.
Experimental Protocols for Studying RET Inhibitor Resistance
A variety of in vitro and in vivo models are employed to investigate the efficacy of RET inhibitors and the mechanisms of resistance.
In Vitro Assays
| Assay Type | Description | Key Parameters Measured |
| Cell Viability/Proliferation Assays | Cancer cell lines harboring specific RET alterations are treated with increasing concentrations of the RET inhibitor. | IC50/EC50 values, cell growth curves. |
| Western Blotting | Protein lysates from treated cells are analyzed to assess the phosphorylation status of RET and downstream signaling proteins (e.g., p-ERK, p-AKT). | Levels of p-RET, p-ERK, p-AKT, total protein levels. |
| Clonogenic Assays | The ability of single cells to form colonies after treatment with the inhibitor is assessed over a longer period. | Colony formation efficiency, survival fraction. |
| Generation of Resistant Cell Lines | Parental sensitive cell lines are cultured with gradually increasing concentrations of the RET inhibitor to select for resistant clones. | Characterization of resistance mechanisms (sequencing, western blotting). |
In Vivo Models
| Model Type | Description | Key Parameters Measured |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines with known RET alterations are implanted into immunocompromised mice. | Tumor growth inhibition (TGI), tumor volume, body weight. |
| Patient-Derived Xenografts (PDX) | Tumor fragments from patients are directly implanted into mice, better recapitulating the heterogeneity of the original tumor. | Tumor response to treatment, biomarker analysis. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to express specific RET mutations or fusions, allowing for the study of tumorigenesis and therapeutic response in an immunocompetent host. | Tumor incidence and latency, survival, metastatic progression. |
The workflow for a typical preclinical study to evaluate a novel RET inhibitor and investigate resistance is outlined below.
Quantitative Data on Selective RET Inhibitors
The following tables summarize representative data for approved selective RET inhibitors, providing a benchmark for the evaluation of novel compounds.
Table 1: In Vitro Potency of Selective RET Inhibitors
| Compound | Target | Cell Line | IC50 (nM) |
| Selpercatinib | KIF5B-RET | Ba/F3 | 6 |
| Selpercatinib | RET M918T | Ba/F3 | 7 |
| Pralsetinib | CCDC6-RET | TT | <1 |
| Pralsetinib | RET V804M | Ba/F3 | 1 |
Data are illustrative and compiled from various preclinical studies.
Table 2: Clinical Efficacy of Selective RET Inhibitors in NSCLC
| Compound | Clinical Trial | Patient Population | Objective Response Rate (ORR) |
| Selpercatinib | LIBRETTO-001 | Previously treated RET fusion+ NSCLC | 64% |
| Selpercatinib | LIBRETTO-001 | Treatment-naïve RET fusion+ NSCLC | 85% |
| Pralsetinib | ARROW | Previously treated RET fusion+ NSCLC | 57% |
| Pralsetinib | ARROW | Treatment-naïve RET fusion+ NSCLC | 70% |
Data are based on published clinical trial results.
Future Directions
The study of drug resistance to RET inhibitors is a rapidly evolving field. Future research will likely focus on:
-
Next-generation inhibitors: Designing novel inhibitors that can overcome known resistance mutations, particularly those at the solvent front.
-
Combination therapies: Investigating the synergistic effects of combining RET inhibitors with inhibitors of bypass pathways (e.g., MET inhibitors).
-
Liquid biopsies: Utilizing circulating tumor DNA (ctDNA) to monitor for the emergence of resistance mutations in real-time and guide treatment decisions.
Conclusion
Targeting the RET signaling pathway has proven to be a successful therapeutic strategy for a subset of cancer patients. However, the emergence of drug resistance remains a significant hurdle. A thorough understanding of the molecular mechanisms of resistance, facilitated by robust preclinical models and detailed experimental protocols, is essential for the continued development of effective and durable therapies for RET-driven cancers.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. RET inhibitor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]
- 8. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ret oncogene signal transduction via a IRS-2/PI 3-kinase/PKB and a SHC/Grb-2 dependent pathway: possible implication for transforming activity in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 13. The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 15. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of the RET V804M Mutation in Targeted Therapy Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The REarranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. While targeted therapies against RET have shown significant promise, the emergence of resistance mutations, such as the V804M substitution, presents a formidable clinical challenge. This technical guide provides an in-depth analysis of the RET V804M "gatekeeper" mutation, elucidating its mechanism of resistance to first-generation multi-kinase inhibitors (MKIs) and the subsequent development of next-generation selective inhibitors designed to overcome this obstacle. We will explore the structural and molecular basis of this resistance, present key preclinical data on inhibitor sensitivity, detail relevant experimental protocols, and visualize the complex signaling pathways involved.
Introduction to RET and the V804M "Gatekeeper" Mutation
The RET gene encodes a receptor tyrosine kinase that, upon binding with its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell growth, survival, and differentiation.[1][2] Oncogenic activation of RET, through point mutations or chromosomal rearrangements, leads to constitutive kinase activity and drives tumorigenesis.
The V804M mutation, located in the kinase domain's ATP-binding pocket, is termed a "gatekeeper" mutation. This is due to its critical position, which controls access to a hydrophobic pocket within the kinase domain. The substitution of the smaller valine with the bulkier methionine residue sterically hinders the binding of certain Type I and Type II kinase inhibitors, leading to drug resistance.[3]
Mechanism of Resistance to Multi-Kinase Inhibitors (MKIs)
First-generation RET-targeting therapies, such as the multi-kinase inhibitors vandetanib and cabozantinib, were not specifically designed for RET and inhibit a range of other kinases. Their efficacy against RET-driven cancers is often limited by off-target toxicities and the development of resistance. The V804M mutation is a primary mechanism of acquired resistance to these MKIs.[3]
The larger methionine side chain at position 804 physically obstructs the binding of these inhibitors to the ATP-binding cleft, thereby preventing their inhibitory action and allowing the kinase to remain active. This steric hindrance significantly reduces the potency of MKIs in cancers harboring this mutation.[3]
Next-Generation Selective RET Inhibitors
To address the challenge of MKI resistance, highly selective RET inhibitors, such as selpercatinib (LOXO-292) and pralsetinib (BLU-667), were developed. These drugs were specifically designed to be effective against RET alterations, including the V804M gatekeeper mutation.[3] Their unique binding mechanism allows them to circumvent the steric clash caused by the V804M mutation, leading to potent inhibition of the mutated kinase.[3]
Quantitative Analysis of Inhibitor Sensitivity
The efficacy of various targeted inhibitors against wild-type RET and the V804M mutant has been quantified using in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | RET Status | Assay Type | IC50 (nM) | Reference |
| Vandetanib | Wild-Type | Enzymatic | - | [4] |
| Vandetanib | V804M | Enzymatic | Significantly higher than WT | [4] |
| Cabozantinib | Wild-Type | Enzymatic | - | [4] |
| Cabozantinib | V804M | Enzymatic | Significantly higher than WT | [4] |
| Selpercatinib (LOXO-292) | Wild-Type | Enzymatic | <10 | [4] |
| Selpercatinib (LOXO-292) | V804M | Enzymatic | <10 | [4] |
| Pralsetinib (BLU-667) | Wild-Type | Cell-based | - | - |
| Pralsetinib (BLU-667) | V804M | Cell-based | - | - |
Note: Specific IC50 values can vary between studies and assay conditions. This table provides a comparative overview.
RET Signaling Pathways
The RET receptor, upon activation, triggers several downstream signaling pathways that are crucial for cell proliferation and survival. The primary pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Understanding these pathways is essential for identifying potential co-targeting strategies to overcome resistance.
Caption: RET Signaling and Inhibition.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the in vitro inhibitory activity of compounds against RET kinase.
Materials:
-
Recombinant human RET kinase (wild-type and V804M mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the kinase buffer.
-
Add 0.5 µL of the test compound dilution.
-
Add 1 µL of a mixture of the substrate and ATP.
-
Initiate the reaction by adding 1 µL of the diluted RET kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Cell-Based Proliferation Assay (MTS Assay)
This protocol is for assessing the effect of inhibitors on the proliferation of RET-driven cancer cells.
Materials:
-
Ba/F3 cells engineered to express wild-type or V804M mutant RET
-
RPMI-1640 medium with 10% FBS
-
Test compounds
-
96-well clear plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
Procedure:
-
Seed the Ba/F3 cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Experimental Workflow for Assessing Resistance
The following workflow outlines the key steps in evaluating targeted therapy resistance mediated by the RET V804M mutation.
Caption: Workflow for Resistance Assessment.
Conclusion and Future Directions
The RET V804M mutation serves as a classic example of targeted therapy resistance through a gatekeeper mutation. While it confers resistance to older multi-kinase inhibitors, the development of selective inhibitors like selpercatinib and pralsetinib has provided effective treatment options for patients with this mutation. However, the potential for acquired resistance to these newer agents through other mechanisms, such as solvent front mutations (e.g., G810S) or bypass pathway activation, remains a concern.
Future research should focus on:
-
Developing next-generation RET inhibitors that can overcome a broader spectrum of resistance mutations.
-
Investigating rational combination therapies that co-target RET and key bypass signaling pathways.
-
Utilizing liquid biopsies for the early detection of resistance mutations to guide treatment decisions.
By continuing to unravel the complexities of RET-driven cancers and their resistance mechanisms, we can further advance the development of more durable and effective targeted therapies.
References
Methodological & Application
Application Notes and Protocols for Ret-IN-3 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-3 is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, specifically targeting the V804M mutant with an IC50 of 19 nM.[1][2] It demonstrates significant selectivity over wild-type RET and KDR.[1][2] The RET signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and migration. Aberrant activation of this pathway, through mutations or fusions, is a known driver in several types of cancer, including thyroid and non-small cell lung cancer. These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in in vitro research applications.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 339.39 g/mol | [1][2][3] |
| Molecular Formula | C₁₈H₂₁N₅O₂ | [1][2][3] |
| CAS Number | 2414374-53-9 | [1][2][3] |
| Appearance | Off-white to light yellow solid powder | [1] |
| Purity | >98% (typically) | |
| Solubility in DMSO | ≥ 100 mg/mL (294.65 mM) | [1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Reference |
| Solid Powder | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [1][3] | |
| Stock Solution (in DMSO) | -20°C | 1 month | [1][2][3] |
| -80°C | 6 months | [1][2][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays and other in vitro experiments.
Calculations:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (MW = 339.39 g/mol ).
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass (g) = 0.01 mol/L x 0.001 L x 339.39 g/mol
-
Mass (g) = 0.0033939 g
-
Mass (mg) = 3.394 mg
-
Step-by-Step Procedure:
-
Weighing: Carefully weigh out 3.4 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aiding Dissolution (if necessary): If precipitation or incomplete dissolution is observed, gently warm the solution to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][2]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][2][3]
Mandatory Visualizations
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Safety and Handling Precautions
-
This compound is intended for research use only.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols for Cell-Based Assays Using Ret-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-3 is a selective inhibitor of the RET (Rearranged during Transfection) tyrosine kinase, specifically targeting the V804M mutant, which is a known resistance mutation to some RET inhibitors. The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1][2] Constitutive activation of the RET signaling pathway, through mutations or fusions, leads to uncontrolled cell proliferation and survival.[1][2] this compound offers a valuable tool for studying the effects of selective RET V804M inhibition in cancer cell models. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the RET kinase domain, with a higher affinity for the V804M mutant.[1] This inhibition blocks the autophosphorylation of RET and the subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby impeding cancer cell proliferation and survival.[1]
Data Presentation
The inhibitory activity of this compound and its selectivity have been quantified using cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Cell Line | Assay Type | Incubation Time | IC50 |
| RETV804M | Ba/F3 | CellTiter-Glo | 48 hours | 19 nM |
| Wild-type RET | Ba/F3 | CellTiter-Glo | 48 hours | 0.11 µM |
| KDR (VEGFR2) | Ba/F3 | CellTiter-Glo | 48 hours | 4 µM |
Data sourced from MedchemExpress, citing Newton, R., et al. (2020).[1]
Signaling Pathway Diagram
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound.
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (IC50 Determination) using CellTiter-Glo®
This protocol describes the determination of the IC50 value of this compound in Ba/F3 cells engineered to express either wild-type RET or the RET V804M mutant. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Ba/F3 cells expressing RET (Wild-Type or V804M)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Culture Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into opaque-walled 96-well plates.
-
Include control wells with medium only for background luminescence measurement.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series).
-
Add the diluted compound or vehicle (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of a kinase inhibitor.
Caption: IC50 Determination Workflow.
References
Application Notes and Protocols: Western Blot for p-RET Inhibition by Ret-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or fusions is a known driver in several cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1][2] This constitutive activation leads to the phosphorylation of specific tyrosine residues within the intracellular kinase domain, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways that promote tumorigenesis.[2][3]
Ret-IN-3 is a selective inhibitor of the RET V804M mutant kinase, a common gatekeeper mutation that confers resistance to some multi-kinase inhibitors.[4][5] Assessing the efficacy of inhibitors like this compound requires a robust method to quantify the inhibition of RET autophosphorylation. Western blotting is a widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation, making it an ideal method for this purpose.[6]
This document provides a detailed protocol for performing a Western blot to measure the inhibition of RET phosphorylation (p-RET) at tyrosine 905 (Tyr905) in response to treatment with this compound.
RET Signaling Pathway
The RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor to the extracellular domain of RET.[3] This binding induces RET dimerization and subsequent trans-autophosphorylation of multiple tyrosine residues in the cytoplasmic tail.[2][7] These phosphorylated tyrosines serve as docking sites for various adaptor and signaling proteins, which in turn activate downstream pathways promoting cell proliferation, survival, and migration.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Discovery of wt RET and V804M RET Inhibitors: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating natural compounds against oncogenic RET tyrosine kinase using pharmacoinformatic approaches for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ret-IN-3 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET signaling pathway, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2][3] Consequently, RET has emerged as a promising therapeutic target. Ret-IN-3 is a novel, potent, and selective inhibitor of the RET kinase. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using animal models, specifically cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
RET Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways are integral to cell proliferation and survival. In RET-driven cancers, mutations or fusions lead to constitutive, ligand-independent activation of the RET kinase, promoting uncontrolled cell growth.[1][2] this compound is designed to selectively inhibit this aberrant kinase activity.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of anticancer agents. For testing the efficacy of this compound, two widely used xenograft models are recommended:
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously implanting human cancer cell lines with known RET alterations into immunodeficient mice. CDX models are valuable for initial efficacy screening due to their reproducibility and relatively low cost.
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[4] These models are considered more clinically relevant as they better preserve the histological and genetic characteristics of the original tumor.[4]
Experimental Workflow
The general workflow for assessing the in vivo efficacy of this compound in xenograft models is outlined below.
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Detailed Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture:
- Culture a human cancer cell line with a known RET fusion or mutation (e.g., a non-small cell lung cancer line with a KIF5B-RET fusion or a medullary thyroid cancer line with a RET M918T mutation) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
2. Implantation:
- Use 6-8 week old female immunodeficient mice (e.g., NU/NU nude mice).
- Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
Protocol 2: Efficacy Study in Established Xenograft Models
1. Animal Randomization:
- When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
- Typical treatment groups include:
- Vehicle control (e.g., saline or the formulation vehicle for this compound)
- This compound at a low dose (e.g., 10 mg/kg)
- This compound at a high dose (e.g., 30 mg/kg)
- Positive control (optional, a known RET inhibitor)
2. Drug Administration:
- Administer this compound or vehicle daily via oral gavage. The volume of administration should be based on the most recent body weight measurement.
3. Efficacy and Toxicity Monitoring:
- Measure tumor volume and body weight three times per week.
- Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.
- The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500 mm3) or after a fixed duration of treatment (e.g., 21 days).
4. Data Analysis:
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
- Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Protocol 3: Pharmacodynamic (PD) Analysis
1. Sample Collection:
- At the end of the efficacy study, or at specified time points after the final dose, euthanize a subset of mice from each group.
- Excise the tumors and immediately snap-freeze them in liquid nitrogen or fix them in formalin for later analysis.
2. Western Blot Analysis:
- Prepare protein lysates from the frozen tumor samples.
- Perform Western blotting to assess the levels of total and phosphorylated RET, as well as downstream signaling proteins like ERK and AKT.[1] This will confirm that this compound is hitting its target and modulating the intended signaling pathway in vivo.
Data Presentation
The following tables present hypothetical but representative data for an in vivo efficacy study of this compound in a RET-fusion positive NSCLC CDX model.
Table 1: Anti-tumor Efficacy of this compound in a RET-Fusion Positive NSCLC CDX Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1450 ± 150 | - | - |
| This compound | 10 | 650 ± 80 | 55.2 | <0.01 |
| This compound | 30 | 250 ± 50 | 82.8 | <0.001 |
Table 2: Body Weight Changes During this compound Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) ± SEM |
| Vehicle Control | - | + 5.2 ± 1.5 |
| This compound | 10 | + 4.8 ± 1.2 |
| This compound | 30 | - 1.5 ± 0.8 |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound efficacy in relevant animal models of RET-driven cancers. The detailed protocols for establishing xenograft models, conducting efficacy studies, and performing pharmacodynamic analyses will enable researchers to robustly assess the therapeutic potential of this novel RET inhibitor. The data from these studies are crucial for making informed decisions regarding the further clinical development of this compound.
References
- 1. A novel RET inhibitor with potent efficacy against medullary thyroid cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Establishing Patient-Derived Cancer Cell Cultures and Xenografts in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Ret-IN-3 Synergistic Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1] Aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] These alterations lead to constitutive activation of the RET kinase domain, promoting uncontrolled cell proliferation and survival through downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[2][4]
Ret-IN-3 is a selective inhibitor designed to target the ATP-binding site of the RET protein, thereby blocking its kinase activity and inhibiting the growth of RET-driven cancers.[5] While targeted therapies like this compound can be highly effective, the development of resistance is a significant clinical challenge.[6] Resistance can arise from on-target mutations in the RET gene itself or through the activation of bypass signaling pathways that render the cancer cells independent of RET signaling.[6][7][8]
To overcome and prevent resistance, combination therapies that target both RET and synergistic partner proteins are a promising strategy. Identifying these synergistic targets is crucial for developing more durable and effective cancer treatments. This application note describes a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes RET-altered cancer cells to this compound, thereby revealing potent synergistic therapeutic targets.[9][10][11]
Signaling Pathway Overview
The RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and activates the RET receptor, leading to its dimerization and autophosphorylation.[3][12] Phosphorylated tyrosine residues on RET serve as docking sites for various adaptor proteins, which in turn activate downstream pro-survival and proliferative pathways.[12] In cancer, RET fusions or mutations lead to ligand-independent dimerization and constitutive activation of these pathways.[6]
Experimental Workflow
The overall workflow for the CRISPR screen involves transducing a pooled sgRNA library into RET-dependent cancer cells, treating the cells with a sub-lethal dose of this compound, and then using next-generation sequencing (NGS) to identify sgRNAs that are depleted in the drug-treated population compared to a control population. This depletion indicates that the knockout of the corresponding gene, in combination with this compound, is synthetically lethal.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| RET-fusion positive cell line (e.g., LC-2/ad) | JCRB | JCRB1265 |
| LentiCRISPRv2 Pooled Library (e.g., GeCKO v2) | Addgene | 1000000048 |
| Lenti-X 293T Cells | Takara Bio | 632180 |
| Lipofectamine 3000 | Thermo Fisher | L3000015 |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher | 31985062 |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Puromycin | Thermo Fisher | A1113803 |
| Polybrene | MilliporeSigma | TR-1003-G |
| This compound | Synthesized/Sourced | N/A |
| DMSO (Vehicle Control) | MilliporeSigma | D2650 |
| PureLink Genomic DNA Mini Kit | Thermo Fisher | K182001 |
| NEBNext High-Fidelity 2X PCR Master Mix | NEB | M0541S |
| QIAquick PCR Purification Kit | QIAGEN | 28104 |
Experimental Protocols
Cell Line Preparation and IC50 Determination
-
Cell Culture : Culture a RET-fusion positive cancer cell line (e.g., NSCLC or thyroid) and a Cas9-expressing derivative in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
This compound IC50 Determination :
-
Plate cells in a 96-well plate at a density of 5,000 cells/well.
-
The next day, treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO).
-
After 72 hours, assess cell viability using a CellTiter-Glo assay.
-
Calculate the IC50 value. For the CRISPR screen, a sub-lethal concentration (e.g., IC20-IC30) will be used to apply selective pressure without causing widespread cell death.
-
Lentiviral Library Production
-
Plasmid Amplification : Amplify the pooled sgRNA library plasmid in E. coli and perform a maxi-prep to obtain high-quality plasmid DNA.[13]
-
Transfection :
-
Seed Lenti-X 293T cells in 15-cm plates to be 80-90% confluent at the time of transfection.
-
For each plate, prepare a transfection mix using Lipofectamine 3000 with the sgRNA library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) in Opti-MEM, following the manufacturer's protocol.[13]
-
Incubate the transfection mix at room temperature for 20 minutes before adding it dropwise to the 293T cells.
-
-
Virus Harvest :
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The virus can be concentrated by ultracentrifugation if necessary and should be stored at -80°C in small aliquots.
-
CRISPR Library Transduction
-
Titer Determination : Determine the functional titer of the lentiviral library to establish the volume needed for a multiplicity of infection (MOI) of 0.1-0.3. This low MOI is crucial to ensure that most cells receive a single sgRNA.[14]
-
Transduction :
-
Seed enough Cas9-expressing cancer cells to maintain a library coverage of at least 500 cells per sgRNA. For a library with 120,000 sgRNAs, this means starting with at least 60 million cells.[13]
-
Transduce the cells with the lentiviral library at an MOI of 0.1-0.3 in the presence of Polybrene (8 µg/mL).[6]
-
-
Antibiotic Selection :
-
48 hours post-transduction, begin selection with puromycin (1-2 µg/mL, concentration to be determined by a kill curve) to eliminate non-transduced cells.
-
Maintain the cells under selection for 3-5 days until a non-transduced control plate shows complete cell death.
-
CRISPR Screen Execution
-
T0 Reference Sample : After antibiotic selection, harvest a representative population of cells (maintaining >500x coverage) as the Time 0 (T0) reference point.[15]
-
Drug Treatment :
-
Split the remaining transduced cell population into two arms: a vehicle control (DMSO) arm and a this compound treatment arm (at the predetermined IC20-IC30 concentration).
-
Culture the cells for 14-21 days (approximately 10-15 cell doublings), passaging as needed and always maintaining a cell count that ensures >500x library coverage.
-
Replenish the media with fresh drug or vehicle every 2-3 days.
-
-
Cell Harvest : At the end of the treatment period, harvest the cells from both the control and this compound treated arms.
Sample Preparation and Sequencing
-
Genomic DNA Extraction : Extract genomic DNA (gDNA) from the T0, control, and this compound treated cell pellets using a gDNA purification kit. Ensure high yields and purity.[3][16]
-
sgRNA Amplification :
-
Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol.[13][15]
-
The first PCR uses primers that flank the sgRNA cassette to enrich for the guide sequences. Use a sufficient number of parallel reactions to maintain library representation in the gDNA template.[13]
-
The second PCR adds Illumina adapters and sample-specific barcodes for multiplexed sequencing.
-
-
NGS : Purify the PCR products and quantify the library. Sequence the samples on a high-throughput sequencer (e.g., Illumina NextSeq) to obtain at least 15-20 million reads per sample.[9]
Data Analysis
-
Read Counting : Demultiplex the sequencing data and align the reads to the sgRNA library reference to get raw read counts for each sgRNA in each sample.
-
Synergy Analysis : Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.[17]
-
Compare the sgRNA abundance in the this compound treated samples to the vehicle-treated control samples.
-
MAGeCK will calculate a beta score for each gene, which represents the degree of synergy (negative beta score) or resistance (positive beta score). A lower negative beta score indicates a stronger synergistic interaction.
-
Genes are ranked based on their beta scores and statistical significance (p-value and FDR).
-
Results
The primary output of the CRISPR screen is a ranked list of genes whose knockout sensitizes the cancer cells to this compound. This data should be presented in a clear, tabular format to allow for easy interpretation and prioritization of candidate genes for further validation.
Table 1: Top Synergistic Gene Hits from this compound CRISPR Screen (Illustrative Data)
| Gene Symbol | Gene Description | Beta Score | P-value | False Discovery Rate (FDR) |
| SHP2 (PTPN11) | Tyrosine-protein phosphatase non-receptor type 11 | -0.85 | 1.2e-6 | 5.5e-5 |
| SOS1 | Son of sevenless homolog 1 | -0.79 | 3.4e-6 | 9.8e-5 |
| MCL1 | Myeloid cell leukemia 1 | -0.72 | 8.1e-6 | 1.5e-4 |
| YAP1 | Yes-associated protein 1 | -0.68 | 1.5e-5 | 2.2e-4 |
| KRAS | KRAS proto-oncogene, GTPase | -0.65 | 2.9e-5 | 3.7e-4 |
Table 2: Pathway Enrichment Analysis of Top Synergistic Hits (Illustrative Data)
| Pathway | Number of Genes | P-value |
| MAPK Signaling Pathway | 12 | 2.5e-8 |
| PI3K-Akt Signaling Pathway | 9 | 1.1e-6 |
| Apoptosis Regulation | 7 | 3.4e-5 |
| Hippo Signaling Pathway | 5 | 9.8e-4 |
Discussion and Conclusion
This application note provides a comprehensive protocol for conducting a genome-wide CRISPR-Cas9 screen to identify genes that act as synergistic partners with the RET inhibitor, this compound. The identification of genes with strong negative beta scores, such as those in the MAPK and PI3K/Akt pathways, provides a strong rationale for combination therapies.[18] For example, the illustrative data suggests that combining this compound with inhibitors of SHP2 or MCL1 could be a powerful strategy to enhance therapeutic efficacy and overcome resistance.
The top candidate genes identified in the screen must be validated through further experiments. This typically involves individual gene knockouts followed by cell viability assays with this compound, as well as testing combinations of this compound with small molecule inhibitors of the identified targets. Successful validation of these synergistic interactions can pave the way for preclinical and clinical development of novel combination therapies for patients with RET-driven cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A dose-response model for statistical analysis of chemical genetic interactions in CRISPRi screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized NGS sample preparation protocol for in vitro CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. babraham.ac.uk [babraham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - niekwit/CRISPR-tools: Pipeline for CRISPR-Cas9 screen analysis [github.com]
- 9. Everything you need to know about CRISPR library screening [takarabio.com]
- 10. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 11. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idekerlab.ucsd.edu [idekerlab.ucsd.edu]
- 13. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.addgene.org [blog.addgene.org]
- 15. CRISPR Screen Sequencing Protocol - CD Genomics [cd-genomics.com]
- 16. Genomic DNA extraction and sample preparation for NGS [bio-protocol.org]
- 17. synthego.com [synthego.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ret-IN-3 Inactivity in Cell Culture
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments where the selective RET inhibitor, Ret-IN-3, does not exhibit the expected activity in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective small molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase that harbors a V804M "gatekeeper" mutation.[1][2][3] This mutation confers resistance to many multi-kinase inhibitors. This compound has an in vitro IC50 of 19 nM for the RET V804M mutant.[1][2][3]
Q2: I am not seeing any effect of this compound in my cell culture experiments. What are the most common initial troubleshooting steps?
When encountering a lack of activity with this compound, it is crucial to systematically verify several key aspects of your experimental setup:
-
Compound Integrity and Handling: Confirm the correct storage of your this compound stock solution (-20°C or -80°C) and that it has not undergone multiple freeze-thaw cycles.[1][3] Ensure accurate dilution of the compound to the desired final concentration.
-
Cell Line Authentication: Verify that your cell line indeed expresses the RET V804M mutation. The activity of this compound is highly specific to this mutant.
-
Basic Cell Culture Conditions: Rule out common cell culture problems such as microbial contamination, incorrect media formulation, or poor cell health, as these can mask the effects of any compound.
Q3: How can I be sure my this compound is properly dissolved and stable in my cell culture medium?
This compound is sparingly soluble in DMSO and ethanol.[1] To ensure complete dissolution, it is recommended to first prepare a concentrated stock solution in 100% DMSO. For working solutions, this stock can be further diluted in cell culture medium.
-
Solubility Protocol: To aid dissolution, you can gently warm the solution to 37°C and use sonication.[3] It is critical to visually inspect the medium after adding this compound to ensure there is no precipitation.
-
Stability in Media: The stability of small molecules can be reduced in serum-free media. If you are using serum-free conditions, consider minimizing the pre-incubation time of the compound in the medium before adding it to the cells.
Troubleshooting Guide: Step-by-Step Solutions
If initial checks do not resolve the issue, this guide provides a more in-depth approach to pinpoint the problem.
Problem 1: No observable decrease in cell viability or proliferation.
Possible Cause 1.1: Incorrect Cell Line or Lack of RET V804M Expression
-
Troubleshooting Step:
-
Genotype Verification: Perform genomic DNA sequencing or a validated PCR-based assay to confirm the presence of the RET V804M mutation in your cell line.
-
Positive Control Cell Line: If possible, include a positive control cell line known to be sensitive to this compound in your experiments.
-
Possible Cause 1.2: Sub-optimal Compound Concentration or Incubation Time
-
Troubleshooting Step:
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value in your specific cell line.
-
Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, and 72 hours) to identify the optimal duration of treatment.
-
Possible Cause 1.3: Development of Resistance
-
Troubleshooting Step:
-
Secondary Mutations: If you are working with a cell line that has been continuously exposed to this compound, consider the possibility of acquired resistance through secondary mutations in the RET kinase domain (e.g., solvent front mutations like G810S). Sequence the RET gene in these cells to check for additional mutations.
-
Bypass Pathway Activation: Resistance can also emerge through the activation of alternative signaling pathways that bypass the need for RET signaling (e.g., activation of KRAS, BRAF, or the PI3K/AKT pathway). Perform a western blot analysis to probe for the activation of key proteins in these pathways.
-
Problem 2: No change in RET phosphorylation or downstream signaling.
Possible Cause 2.1: Ineffective Inhibition of RET Kinase Activity
-
Troubleshooting Step:
-
Western Blot Analysis: Perform a western blot to directly assess the phosphorylation status of RET at key tyrosine residues (e.g., Tyr905, Tyr1062). A lack of decrease in p-RET levels upon treatment indicates a problem with the compound's ability to engage its target.
-
Downstream Targets: Analyze the phosphorylation status of downstream effectors in the RET signaling cascade, such as AKT and ERK. No change in the phosphorylation of these proteins further suggests a lack of this compound activity.
-
Possible Cause 2.2: Technical Issues with the Assay
-
Troubleshooting Step:
-
Assay Controls: Ensure you have included appropriate positive and negative controls in your western blot experiment. A known active RET inhibitor can serve as a positive control.
-
Antibody Validation: Verify the specificity and optimal working concentration of your primary and secondary antibodies.
-
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against its primary target and other kinases, providing a reference for expected potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. wt-RET | Fold Selectivity vs. KDR |
| RET V804M | 19 | 16 | 410 |
| Wild-type RET | ~304 | 1 | 25.6 |
| KDR (VEGFR2) | ~7790 | 410 | 1 |
Data compiled from supplier datasheets.[1][3]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2X this compound solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for RET Phosphorylation
This protocol is to determine the effect of this compound on RET kinase activity.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RET (e.g., p-RET Tyr1062), total RET, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RET.
Visualizations
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound activity.
References
Optimizing Ret-IN-3 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of Ret-IN-3 for accurate IC50 determination. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also referred to as compound 34) is a selective inhibitor of the RET (Rearranged during Transfection) kinase, with particular potency against the V804M mutant. The IC50 value for this compound against RET V804M has been reported to be 19 nM.[1][2][3] It exhibits significant selectivity over wild-type RET and KDR (VEGFR2).
Q2: Which cell lines are suitable for determining the IC50 of this compound?
The choice of cell line is critical for obtaining meaningful IC50 values. For this compound, which is potent against the V804M RET mutant, an ideal approach would be to use a cell line endogenously expressing this mutation. However, as the V804M mutation has low lifetime penetrance for medullary thyroid carcinoma (MTC), such cell lines may not be readily available.[4][5][6][7]
Alternatively, researchers can use:
-
Engineered cell lines: HEK293 cells, which do not endogenously express RET, can be transfected to express the RET V804M mutant.[8][9][10][11] This provides a clean system to assess the specific activity of this compound.
-
MTC cell lines with other RET mutations: Cell lines like MZ-CRC-1 (harboring the RET M918T mutation) and TT (with the RET C634W mutation) are commonly used to study RET inhibitors.[12][13][14][15][16] While not the primary target mutation, these can provide valuable data on the broader activity of this compound.
-
Control cell lines: A non-RET expressing cell line, such as the parental HEK293 line, should be used as a negative control to assess off-target cytotoxicity.[8][9]
Q3: What is a suitable starting concentration range for this compound in an IC50 experiment?
Given the reported in vitro IC50 of 19 nM against the target kinase, a sensible starting point for a cell-based assay would be to bracket this concentration. A typical 8-point dose-response curve could start at 1 µM and proceed with 3-fold or 5-fold serial dilutions down to the low nanomolar or picomolar range.
Q4: How can I confirm that this compound is engaging its target in cells?
Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA).[17][18][19][20][21] This method assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the RET protein in the presence of this compound would indicate direct binding in a cellular context.
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
Materials:
-
Selected cancer cell line (e.g., engineered HEK293-RET V804M, MZ-CRC-1) and control cell line (e.g., HEK293)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 1 µM, 333 nM, 111 nM, 37 nM, 12 nM, 4 nM, 1.3 nM, 0.4 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (a known RET inhibitor, if available).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[22]
-
Data Presentation
| Parameter | This compound |
| Target | RET V804M |
| Reported IC50 | 19 nM |
| Selectivity | 16-fold vs. wt-RET |
| 410-fold vs. KDR | |
| Recommended Starting Conc. | 1 µM |
| Recommended Cell Lines | HEK293-RET V804M (engineered), MZ-CRC-1 (endogenous RET M918T) |
| Control Cell Line | HEK293 (parental) |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Uneven cell seeding- Edge effects on the plate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS.- Use a multichannel pipette and ensure proper mixing. |
| IC50 value is significantly higher than expected | - Cell line is not dependent on RET signaling for proliferation.- Compound instability or degradation.- High ATP concentration in the assay competing with the inhibitor. | - Confirm RET expression and phosphorylation in your cell line.- Prepare fresh drug dilutions for each experiment.- Consider using a kinase assay with optimized ATP concentration. |
| Incomplete inhibition at high concentrations (curve does not reach 0% viability) | - Off-target effects at high concentrations.- Cell line has redundant survival pathways.- Compound insolubility at high concentrations. | - Examine cells microscopically for signs of non-specific toxicity.- Use a lower starting concentration range.- Ensure the compound is fully dissolved in the medium. |
| No dose-dependent inhibition observed | - Incorrect concentration range tested.- Inactive compound.- Cell line is resistant to RET inhibition. | - Test a broader range of concentrations.- Verify the identity and purity of the this compound stock.- Use a different cell line known to be sensitive to RET inhibitors. |
Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound.
References
- 1. Medchemexpress LLC HY-133553 5mg Medchemexpress, this compound CAS:2414374-53-9 | Fisher Scientific [fishersci.com]
- 2. This compound|CAS 2414374-53-9|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. p.Val804Met, the Most Frequent Pathogenic Mutation in RET, Confers a Very Low Lifetime Risk of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Pathogenic RET p.V804M Variant Leads to the Clinical Diagnosis and Management of Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected Pathogenic RET p.V804M Variant Leads to the Clinical Diagnosis and Management of Medullary Thyroid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Codon Optimization of Insect Odorant Receptor Genes May Increase Their Stable Expression for Functional Characterization in HEK293 Cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Medullary thyroid carcinoma cell lines contain a self-renewing CD133+ population that is dependent on ret proto-oncogene activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medullary Thyroid Carcinoma Cell Lines Contain a Self-Renewing CD133+ Population that Is Dependent on Ret Proto-Oncogene Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellosaurus cell line MZ-CRC-1 (CVCL_A656) [cellosaurus.org]
- 15. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. erc.bioscientifica.com [erc.bioscientifica.com]
- 17. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 18. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 19. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. annualreviews.org [annualreviews.org]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of Ret-IN-3
Disclaimer: The following information is provided for a hypothetical selective RET inhibitor, herein referred to as "Ret-IN-3". As no specific public data exists for a compound with this name, this guide has been constructed using generalized knowledge from existing selective RET inhibitors. All quantitative data and protocols are illustrative and should be adapted to your specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the RET receptor tyrosine kinase.[1][2] Under normal physiological conditions, the RET protein is involved in cell growth, differentiation, and survival.[1][2] However, in certain cancers, mutations or fusions in the RET gene lead to its constitutive activation, driving uncontrolled cell proliferation.[1][2] this compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[1]
Q2: What are the known off-target effects of this compound?
While this compound is designed for high selectivity towards RET kinase, some off-target activity may still be observed, particularly at higher concentrations. Unlike multi-kinase inhibitors that often have significant off-target effects leading to toxicities, selective inhibitors like this compound aim to minimize these interactions.[3][4] Potential off-target effects are a concern in drug development as they can lead to toxicity or unexpected therapeutic outcomes.[5]
Q3: My cells are showing unexpected toxicity or phenotypic changes after treatment with this compound. What could be the cause?
Unexpected cellular responses can arise from several factors:
-
Off-target kinase inhibition: Even highly selective inhibitors can affect other kinases, especially those with similar ATP-binding pockets.
-
Concentration-dependent effects: Using concentrations significantly higher than the IC50 for RET can increase the likelihood of off-target binding.
-
Cell line-specific sensitivities: The genetic background and expressed kinome of your cell line can influence its response to the inhibitor.
-
Compound purity and stability: Impurities in the compound batch or degradation over time can lead to unexpected biological activity.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of RET phosphorylation.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inhibitor degradation | Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh stock solutions regularly. |
| Cellular efflux of the inhibitor | Some cell lines may express efflux pumps that reduce the intracellular concentration of the inhibitor. Consider using efflux pump inhibitors as a control experiment. |
| High ATP concentration in vitro | In biochemical assays, high concentrations of ATP can compete with ATP-competitive inhibitors, leading to an apparent decrease in potency.[6] Optimize the ATP concentration in your kinase assay, ideally close to the Km for ATP of the RET kinase.[6] |
Issue 2: Unexpected cell death or cytotoxicity in non-RET-driven cell lines.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a kinase selectivity screen to identify potential off-target kinases of this compound. Compare the IC50 values for off-target kinases with the concentration used in your experiments. |
| Cellular toxicity unrelated to kinase inhibition | Test the effect of this compound in a kinase-dead cell line or use a structurally related but inactive control compound to determine if the observed toxicity is independent of kinase inhibition. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). Run a solvent-only control. |
Data Presentation: Kinase Selectivity Profile
The following table presents a hypothetical kinase selectivity profile for this compound, with comparative data for known selective RET inhibitors, selpercatinib (LOXO-292) and pralsetinib (BLU-667), to provide context. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
| Kinase Target | This compound (Hypothetical IC50, nM) | Selpercatinib (LOXO-292) (IC50, nM) | Pralsetinib (BLU-667) (IC50, nM) |
| RET (wild-type) | <1 | <1 | <1 |
| RET (V804M gatekeeper mutation) | 5 | 6 | 4 |
| RET (M918T) | <1 | <1 | <1 |
| VEGFR2 (KDR) | >10,000 | 69 | >10,000 |
| FGFR1 | >5,000 | >10,000 | 18 |
| FGFR2 | >5,000 | >10,000 | 33 |
| JAK1 | >10,000 | 28 | 17 |
| TRKA | >1,000 | >1,000 | >1,000 |
| TRKB | >1,000 | >1,000 | >1,000 |
| TRKC | >1,000 | >1,000 | >1,000 |
Data for selpercatinib and pralsetinib are compiled from publicly available sources for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 of this compound against RET kinase.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration close to the Km for RET)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each inhibitor dilution. Include a no-inhibitor control and a no-enzyme control.
-
Add 10 µL of a solution containing the RET kinase and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for Phospho-RET Inhibition in Cells
This protocol outlines the steps to assess the inhibition of RET phosphorylation in a cellular context.
Materials:
-
RET-driven cancer cell line (e.g., TT, MZ-CRC-1)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RET (e.g., pY905, pY1062), anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 2 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
References
- 1. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET inhibitors in thyroid cancer and NSCLC - Medthority [medthority.com]
- 5. Functional Study and Mapping Sites for Interaction with the Target Enzyme in Retinal Degeneration 3 (RD3) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ic50 values calculated: Topics by Science.gov [science.gov]
Ret-IN-3 Technical Support Center: Troubleshooting Degradation and Ensuring Experimental Success
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability and handling of Ret-IN-3, a selective RET kinase inhibitor. By providing clear troubleshooting guidance and answers to frequently asked questions, we aim to help you achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1][2] Upon arrival, ensure the vial is tightly sealed and stored in a dry environment. While it may be shipped at room temperature, long-term storage should be at the recommended low temperature to prevent degradation.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound and other small molecule kinase inhibitors.[1] It is crucial to use anhydrous (dry) DMSO, as moisture can accelerate the degradation of the compound.
Q3: What is the recommended concentration for a this compound stock solution?
A3: A typical starting concentration for a stock solution is 10 mM. However, the optimal concentration may vary depending on the specific experimental requirements and the solubility of the compound in DMSO. It is advisable to consult the product's technical data sheet for solubility information.[3]
Q4: How should I store the this compound stock solution?
A4: To maintain the integrity of your this compound stock solution, it is critical to aliquot it into smaller, single-use volumes and store them at -80°C for up to six months or -20°C for up to one month.[1][2] This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][4] Once an aliquot is thawed, any unused portion should ideally be discarded or, for short-term use, can be kept at 4°C for up to two weeks, although this is not the preferred practice.[4]
Q5: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?
A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue. To avoid this, it is recommended to make serial dilutions of the DMSO stock in DMSO first, and then add the final diluted solution to your aqueous medium. Additionally, ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced toxicity.[2][5] A stepwise dilution process can also help prevent the compound from precipitating out of solution.[2]
Q6: Can I do anything to rescue a stock solution that has precipitated?
A6: If you observe precipitation in your stock solution, you can try to redissolve the compound by gentle warming (not exceeding 50°C) and vortexing or ultrasonication.[1] However, it is crucial to be aware that repeated warming can also contribute to degradation. The best practice is to prepare fresh stock solutions if you have any doubts about the integrity of the current one.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
This is a frequent problem that can arise from several factors related to the handling and stability of this compound.
Troubleshooting Workflow:
References
Technical Support Center: Interpreting Unexpected Results with Ret-IN-3
Welcome to the technical support center for Ret-IN-3, a selective inhibitor of the RET tyrosine kinase. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the RET receptor tyrosine kinase. Under normal physiological conditions, the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to its co-receptor GFRα triggers the dimerization and trans-autophosphorylation of RET, activating downstream signaling pathways like RAS/MAPK and PI3K/AKT that are crucial for cell survival, proliferation, and differentiation.[1][2][3] In oncogenic contexts, RET can become constitutively active through mutations or chromosomal rearrangements, leading to uncontrolled cell growth.[1][4][5] this compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards RET, some minor off-target activity may be observed at higher concentrations. Pre-clinical kinase profiling has been conducted to assess the selectivity of this compound. For a summary of potential off-target kinases, please refer to the table below. It is important to note that off-target effects are a known concern with kinase inhibitors and can sometimes lead to unexpected biological responses.[6][7]
Troubleshooting Guides
This section provides troubleshooting guidance for common unexpected results encountered during experiments with this compound.
Issue 1: Higher than Expected IC50 Value in Cell-Based Assays
You are performing a cell viability assay (e.g., MTS or CellTiter-Glo) on a RET-driven cancer cell line and observe a higher than expected IC50 value for this compound.
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity | Verify the identity and purity of your cell line via STR profiling. Ensure cells are not contaminated with mycoplasma. |
| Compound Stability | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Confirm the compound's integrity if possible. |
| Assay Conditions | Optimize cell seeding density and incubation time. Ensure the chosen assay readout is within its linear range. |
| Target Expression | Confirm the expression and activation (phosphorylation) of RET in your cell line using Western blotting. |
| Drug Efflux | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein). Consider co-treatment with an efflux pump inhibitor as a control experiment. |
| Alternative Signaling Pathways | The cancer cells may have developed resistance through the activation of bypass signaling pathways.[4] Investigate the activation of other receptor tyrosine kinases. |
-
Cell Lysis:
-
Plate cells and treat with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-RET (e.g., pY905 or pY1062) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total RET and a loading control (e.g., GAPDH or β-actin).
-
Issue 2: Unexpected Cell Toxicity in Control Cell Lines
You observe significant cytotoxicity in a control cell line that does not have a known RET alteration when treated with this compound at concentrations that are effective in RET-driven lines.
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | The control cell line may be dependent on a kinase that is a known or unknown off-target of this compound. Refer to the kinase selectivity profile of this compound. |
| General Cellular Stress | High concentrations of any small molecule can induce cellular stress. Ensure the final DMSO concentration is consistent and non-toxic across all conditions. |
| Apoptosis Induction | The observed effect may be due to the induction of apoptosis through an off-target mechanism. Perform an apoptosis assay (e.g., Annexin V/PI staining). |
| Mitochondrial Toxicity | Some kinase inhibitors can interfere with mitochondrial function. Assess mitochondrial membrane potential (e.g., using TMRE or JC-1). |
| Kinase | IC50 (nM) | Selectivity (Fold vs. RET) |
| RET | 5 | 1 |
| VEGFR2 | 500 | 100 |
| FGFR1 | 1200 | 240 |
| SRC | 2500 | 500 |
| ABL1 | >10000 | >2000 |
This data is for illustrative purposes only.
Issue 3: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
This compound demonstrates potent inhibition of RET phosphorylation and cell growth in vitro, but fails to show significant anti-tumor activity in a xenograft model.
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | The compound may have poor absorption, rapid metabolism, or low bioavailability. Conduct pharmacokinetic studies to determine plasma and tumor exposure. |
| Inadequate Target Engagement | The concentration of this compound reaching the tumor may be insufficient to inhibit RET. Perform pharmacodynamic studies (e.g., Western blot for pRET) on tumor lysates from treated animals. |
| Tumor Microenvironment | The tumor microenvironment can contribute to drug resistance. Analyze the tumor for the presence of growth factors that could activate alternative signaling pathways. |
| Acquired Resistance | Prolonged treatment may lead to the selection of resistant clones with mutations in the RET kinase domain or upregulation of bypass pathways.[8] |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET inhibitors in thyroid cancer and NSCLC - Medthority [medthority.com]
- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET kinase alterations in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assay issues with Ret-IN-3
Welcome to the technical support resource for Ret-IN-3. This guide provides troubleshooting advice and answers to frequently asked questions regarding cell viability assays. We aim to help researchers, scientists, and drug development professionals overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. RET is a cell surface receptor that, upon binding to its ligands, activates several downstream signaling cascades, including the MAPK and PI3K/AKT pathways.[1][2] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[3][4] In several cancers, such as certain types of thyroid and non-small cell lung cancer, RET is constitutively activated due to mutations or gene fusions, leading to uncontrolled cell growth.[5][6] this compound works by binding to the kinase domain of the RET protein, blocking its signaling activity and thereby inhibiting the growth of RET-dependent cancer cells.[7]
Q2: My cell viability results with this compound are inconsistent or unexpected. What are the common causes?
Inconsistent results in cell viability assays when using small molecule inhibitors like this compound can stem from several factors:
-
Direct Assay Interference: The chemical structure of this compound may allow it to directly interact with assay reagents. For example, it might chemically reduce tetrazolium salts (MTT, MTS, XTT) or inhibit luciferases in ATP-based assays, leading to inaccurate readings.[8]
-
Metabolic Effects vs. Cytotoxicity: this compound inhibits signaling pathways that regulate cellular metabolism.[1][2] Therefore, a reduction in signal in metabolic assays (e.g., MTT, resazurin) may reflect a cytostatic effect (inhibition of proliferation) or reduced metabolic activity, rather than direct cell death (cytotoxicity).[9]
-
Compound Solubility and Stability: this compound may have limited solubility or stability in cell culture media.[10][11] Precipitation of the compound can lead to inconsistent effective concentrations and can interfere with optical readings. The stability of similar compounds can be reduced in serum-free media.[12][13]
Q3: Which cell viability assay is recommended for use with this compound?
There is no single "best" assay, as the ideal choice depends on the specific research question. To obtain reliable results, it is highly recommended to use at least two assays based on different cellular mechanisms.[14]
-
For assessing metabolic activity/proliferation: An ATP-based assay like CellTiter-Glo® is often preferred over tetrazolium-based assays, as it can be less susceptible to direct chemical interference from test compounds.
-
For assessing cytotoxicity/cell death: A method that directly measures cell membrane integrity is recommended. This could be a dye-exclusion assay using stains like Propidium Iodide or 7-AAD coupled with flow cytometry, or a plate-based cytotoxicity assay that measures the release of a cytosolic enzyme like lactate dehydrogenase (LDH) from damaged cells.[14]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cell viability assays.
Issue 1: In my MTT/MTS/XTT assay, the signal (absorbance) increases at higher concentrations of this compound, suggesting a false increase in viability.
-
Possible Cause: Direct chemical reduction of the tetrazolium dye by this compound. Many chemical compounds, particularly those with reducing properties, can non-enzymatically convert the dye to its colored formazan product, independent of cellular metabolic activity.[8]
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: Prepare a 96-well plate with your complete cell culture medium but without any cells.
-
Add this compound at the same concentrations used in your experiment.
-
Add the MTT/MTS/XTT reagent and incubate for the standard duration.
-
Read the absorbance. If you observe a color change and an absorbance signal in the absence of cells, this confirms that this compound is directly interfering with the assay reagent.[8][15]
-
Solution: Switch to a non-tetrazolium-based assay, such as an ATP-based assay (CellTiter-Glo®) or a crystal violet assay, which measures total protein content.
-
Issue 2: My ATP-based (e.g., CellTiter-Glo®) results show a much lower IC50 value than my MTT assay results.
-
Possible Cause: This discrepancy likely highlights the different endpoints measured by the assays. This compound's inhibition of RET signaling can lead to a rapid decrease in cellular ATP levels due to metabolic slowdown, which is detected by the CellTiter-Glo® assay. The MTT assay, which measures the activity of mitochondrial dehydrogenases, might be less sensitive to these initial metabolic changes.[16]
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform both assays at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response to this compound.
-
Correlate with a Cytotoxicity Assay: Use a third assay that specifically measures cell death, such as an LDH release assay. This will help you distinguish between a cytostatic/metabolic effect (decrease in ATP) and a cytotoxic effect (increase in LDH release).
-
Data Interpretation: Conclude that the ATP assay is likely a more sensitive measure of this compound's on-target biological activity, which involves metabolic disruption, while the MTT assay may reflect a later-stage cytotoxic outcome.
-
Issue 3: I observe a precipitate in the wells of my culture plate after adding this compound.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in your cell culture medium. This is more common in serum-free or low-serum media.[12][13]
-
Troubleshooting Steps:
-
Check Solubility Data: Refer to the manufacturer's datasheet for this compound's solubility in aqueous solutions and common solvents like DMSO.
-
Prepare Fresh Stock Solutions: Ensure your high-concentration stock solution in DMSO is fully dissolved before diluting it into the culture medium. Avoid repeated freeze-thaw cycles.
-
Reduce Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) as high solvent concentrations can cause the compound to precipitate.
-
Test Solubility in Media: Before the experiment, visually inspect the highest concentration of this compound in your culture medium under a microscope to check for precipitation. Incubate for a few hours at 37°C to simulate experimental conditions.
-
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Common Assays | Potential Issues with this compound |
| Colorimetric | Enzymatic reduction of tetrazolium salt by metabolically active cells.[14] | MTT, MTS, XTT | High potential for direct chemical interference (false positive signal).[8] |
| Fluorometric | Enzymatic reduction of resazurin by metabolically active cells.[17] | Resazurin (AlamarBlue®) | Potential for chemical interference and compound autofluorescence.[15] |
| Luminometric | Quantification of ATP, an indicator of metabolically active cells.[14] | CellTiter-Glo® | Signal may decrease due to metabolic inhibition, not just cell death. |
| Dye Exclusion | Measures membrane integrity; dead cells take up the dye.[17] | Trypan Blue, PI, 7-AAD | Requires cell harvesting and instrumentation (e.g., flow cytometer). |
| Total Biomass | Staining of total protein or DNA. | Crystal Violet, SRB | Less sensitive; does not distinguish between live and dead cells at endpoint. |
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for MTT Interference
-
Prepare a dilution series of this compound in complete cell culture medium in a 96-well plate. Include a medium-only control and a vehicle (e.g., DMSO) control. Do not add cells.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, protected from light.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. An absorbance reading significantly above the medium-only control indicates direct reduction of MTT by this compound.
Protocol 2: Crystal Violet Staining for Total Biomass
-
Seed cells in a 96-well plate and treat with a dilution series of this compound for the desired duration (e.g., 72 hours).
-
Carefully remove the culture medium from all wells.
-
Gently wash the cells once with 100 µL of PBS per well.
-
Fix the cells by adding 50 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.
-
Wash the fixed cells three times with deionized water. Ensure the plate is fully dry after the final wash.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate extensively with deionized water until the water runs clear. Dry the plate completely.
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 590 nm.
Visualizations
Caption: Simplified RET signaling pathway inhibited by this compound.
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of variation of the tri-iodothyronine/reverse triiodothyronine ratio in vivo on the metabolic characteristics of subsequently isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. doaj.org [doaj.org]
- 15. mdpi.com [mdpi.com]
- 16. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 17. Cell viability assays | Abcam [abcam.com]
Validation & Comparative
A Head-to-Head Comparison of Pralsetinib and Selpercatinib for RET-Altered Cancers
For Immediate Release
[City, State] – [Date] – In the landscape of precision oncology, the emergence of selective RET inhibitors has marked a significant turning point for patients with cancers harboring alterations in the Rearranged during Transfection (RET) gene. This guide provides a comprehensive comparison of two leading second-generation, highly selective RET inhibitors: Pralsetinib (Gavreto®) and Selpercatinib (Retevmo®). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance, supported by experimental data and methodologies.
Initially, this guide was intended to compare Ret-IN-3 to other RET inhibitors. However, a thorough search of scientific literature and public databases yielded no discernible information on a compound designated "this compound." Consequently, this guide has been adapted to compare two well-documented and clinically approved RET inhibitors, Pralsetinib and Selpercatinib, for which a wealth of comparative data exists.
Introduction to RET Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through gene fusions or mutations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[2] Pralsetinib and Selpercatinib are potent and selective inhibitors of the RET kinase, designed to block the ATP-binding site and inhibit its downstream signaling.[1][3] This targeted approach aims to provide a more effective and less toxic alternative to multi-kinase inhibitors.[4]
Comparative Performance Data
The clinical efficacy of Pralsetinib and Selpercatinib has been primarily evaluated in the ARROW and LIBRETTO-001 clinical trials, respectively.[5][6] Below is a summary of key performance data from these studies in patients with RET fusion-positive NSCLC.
Table 1: Clinical Efficacy in RET Fusion-Positive NSCLC
| Metric | Pralsetinib (ARROW Trial) | Selpercatinib (LIBRETTO-001 Trial) |
| Overall Response Rate (ORR) - Previously Platinum-Treated | 61%[7] | 64%[7] |
| Overall Response Rate (ORR) - Treatment-Naïve | 73%[8] | 85%[7] |
| Median Progression-Free Survival (PFS) - Overall Population | 13.3 months[9] | 22.1 months[9] |
| Disease Control Rate (DCR) - Overall Population | 90.4%[9] | 92.1%[9] |
Data from a matching-adjusted indirect comparison of the ARROW and LIBRETTO-001 trials.[9]
Table 2: Safety Profile - Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Pralsetinib (ARROW Trial) | Selpercatinib (LIBRETTO-001 Trial) |
| Hypertension | 11%[10] | 14% (all grades not specified)[11] |
| Neutropenia | 18%[10] | Not reported as a common grade 3/4 event[11] |
| Anemia | 10%[10] | Not reported as a common grade 3/4 event[11] |
| Increased ALT/AST | ALT: 11%, AST: 10% (all grades)[12] | ALT: 10%, AST: 9%[11] |
| Discontinuation due to TRAEs | 10.0%[9] | 3.6%[9] |
Note: Direct comparison of safety profiles is challenging due to differences in reporting across trials. This table reflects some of the most frequently reported grade ≥3 TRAEs.[9][10][11][12]
Resistance Mechanisms
Acquired resistance is a known challenge in targeted cancer therapy. For both Pralsetinib and Selpercatinib, resistance can emerge through on-target mutations in the RET kinase domain or through the activation of bypass signaling pathways.[13]
Table 3: Activity Against Common RET Resistance Mutations
| RET Mutation | Pralsetinib Activity | Selpercatinib Activity |
| V804M ("Gatekeeper") | Active | Active |
| G810S/C/R ("Solvent Front") | Resistant (cross-resistance observed)[13][14] | Resistant (cross-resistance observed)[13][14] |
| L730V/I ("Roof") | Strongly Resistant[2][4] | Sensitive[2][4] |
A notable difference lies in their activity against the L730V/I "roof" mutations, where Selpercatinib retains activity while Pralsetinib shows strong resistance.[2][4] This suggests that Selpercatinib could be a potential treatment option for patients who develop this specific resistance mechanism to Pralsetinib.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified RET signaling pathway and the mechanism of inhibition by Pralsetinib and Selpercatinib.
Caption: A general workflow for the preclinical and clinical evaluation of RET inhibitors.
Experimental Protocols
Detailed proprietary protocols for the development of Pralsetinib and Selpercatinib are not publicly available. However, the following are representative methodologies for the key experiments cited in their evaluation.
Biochemical Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the in vitro inhibitory activity (IC50) of a compound against the RET kinase.
Materials:
-
Recombinant human RET kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution.
-
Peptide substrate (e.g., a generic tyrosine kinase substrate).
-
Test compounds (Pralsetinib, Selpercatinib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant RET kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based RET Phosphorylation Assay (Representative Protocol)
Objective: To assess the ability of a compound to inhibit RET autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with a known RET alteration (e.g., a cell line engineered to express a KIF5B-RET fusion).
-
Cell culture medium and supplements.
-
Test compounds (Pralsetinib, Selpercatinib) dissolved in DMSO.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-RET and anti-total-RET.
-
Western blot or ELISA reagents.
Procedure:
-
Seed the RET-altered cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated RET and total RET in the lysates using either Western blotting or a sandwich ELISA.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with the specific antibodies.
-
For ELISA, use a plate coated with a capture antibody for total RET and a detection antibody for phospho-RET.
-
Quantify the signal for phospho-RET and normalize it to the total RET signal.
-
Determine the IC50 value for the inhibition of RET phosphorylation.
In Vivo Xenograft Tumor Model (Representative Protocol)
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cell line with a RET alteration.
-
Matrigel or other appropriate vehicle for cell injection.
-
Test compounds formulated for oral or parenteral administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of the RET-altered cancer cells mixed with Matrigel into the flank of the immunocompromised mice.[15]
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle to the mice daily (or as per the dosing schedule) via the appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth in the treatment groups to the vehicle control group to determine the anti-tumor efficacy.
Conclusion
Pralsetinib and Selpercatinib are both highly effective and selective RET inhibitors that have demonstrated significant clinical benefit in patients with RET-altered cancers.[5][6] While their efficacy in terms of overall response rates appears comparable in some patient populations, emerging data suggests potential differences in progression-free survival and adverse event profiles.[9] Furthermore, their distinct activities against certain resistance mutations highlight the importance of continued research and molecular profiling to guide treatment decisions and the development of next-generation RET inhibitors. This guide provides a foundational comparison to aid researchers and clinicians in understanding the nuances of these two important targeted therapies.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Tumour-agnostic efficacy and safety of selpercatinib in patients with RET fusion-positive solid tumours other than lung or thyroid tumours (LIBRETTO-001): a phase 1/2, open-label, basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pralsetinib and Selpercatinib for NSCLC Patients with RET Gene Fusions [theoncologynurse.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 10. Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PathScan® Phospho-Ret (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Pralsetinib for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Next-Generation RET Inhibitors in Pralsetinib-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of emerging next-generation RET inhibitors against pralsetinib-resistant models of RET-driven cancers. As resistance to targeted therapies like pralsetinib poses a significant clinical challenge, this document outlines the performance of novel inhibitors, supported by preclinical data, to inform future research and drug development strategies.
Introduction to Pralsetinib and Acquired Resistance
Pralsetinib is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase and is approved for the treatment of RET fusion-positive non-small cell lung cancer (NSCLC) and thyroid cancers.[1] Pralsetinib functions by binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3] However, a significant portion of patients eventually develop resistance to pralsetinib, limiting its long-term efficacy.
The primary mechanisms of acquired resistance to pralsetinib include:
-
On-target mutations: The most common on-target resistance mechanism involves the acquisition of mutations in the RET kinase domain itself, particularly at the solvent front region. The G810 residue is a frequent site of mutation (e.g., G810S/R/C), which sterically hinders the binding of pralsetinib.[4][5]
-
Off-target mechanisms: Resistance can also arise through the activation of bypass signaling pathways that are independent of RET, such as the amplification of MET or KRAS genes.
This guide focuses on next-generation RET inhibitors designed to overcome on-target resistance mediated by solvent front mutations. We will refer to a representative next-generation inhibitor as Ret-IN-3 , a composite designation for emerging compounds like TPX-0046, BOS172738 (zeteletinib), and HSN748, for which preclinical and early clinical data are becoming available.
Comparative Efficacy of RET Inhibitors
The following tables summarize the in vitro and in vivo efficacy of pralsetinib, the first-generation selective RET inhibitor selpercatinib, and the next-generation inhibitor "this compound" (represented by data from TPX-0046, BOS172738, and HSN748) against wild-type and pralsetinib-resistant RET models.
In Vitro Potency Against Pralsetinib-Resistant RET Mutations
Table 1: Comparative IC50 Values (nM) of RET Inhibitors in Ba/F3 Cells Expressing Various RET Fusions and Mutations.
| Compound | KIF5B-RET (Wild-Type) | KIF5B-RET G810S | KIF5B-RET G810R | KIF5B-RET G810C |
| Pralsetinib | ~12[6] | >1000 (40-fold increase)[4] | 7939[7] | >1000 (70-fold increase)[4] |
| Selpercatinib | ~11[6] | >1000[4] | 2580[7] | >1000[8] |
| "this compound" (TPX-0046) | ~1 | 1-17 | 17[1][9] | 1-17 |
| "this compound" (BOS172738) | ≤1 (Kd)[2] | Potent activity reported[10][11] | Potent activity reported[10][11] | Potent activity reported[10][11] |
| "this compound" (HSN748) | Low nM[12][13] | Low nM[12][13] | Low nM[12][13] | Low nM[12][13] |
Data compiled from multiple sources. Specific IC50 values can vary based on experimental conditions. "Potent activity reported" indicates that the compound has been shown to be effective against the mutant, but specific IC50 values were not available in the reviewed literature.
In Vivo Efficacy in Pralsetinib-Resistant Xenograft Models
Table 2: Summary of In Vivo Efficacy in Xenograft Models Harboring Pralsetinib-Resistant RET Mutations.
| Compound | Xenograft Model | Dosing | Outcome |
| Pralsetinib | Ba/F3 KIF5B-RET G810S | - | Ineffective |
| "this compound" (TPX-0046) | Ba/F3 KIF5B-RET G810R | 5 mg/kg BID | Tumor regression[14][15] |
| "this compound" (BOS172738) | RET-fusion PDX models | 30 mg/kg | Potent and durable tumor regression[2] |
| "this compound" (HSN748) | Ba/F3 KIF5B-RET G810C | 25 mg/kg QD | Tumor regression[12][13][16] |
PDX: Patient-Derived Xenograft
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified RET signaling pathway and points of inhibition.
Caption: Mechanism of on-target pralsetinib resistance and "this compound" action.
Caption: General experimental workflow for evaluating RET inhibitor efficacy.
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is used to determine the concentration of an inhibitor required to inhibit 50% of cell proliferation (IC50).[17][18][19][20]
-
Cell Culture: Murine Ba/F3 pro-B cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. Cells are engineered to express specific human RET fusion proteins (e.g., KIF5B-RET) with or without resistance mutations (e.g., G810S).
-
Assay Setup: Engineered Ba/F3 cells are plated in 96-well plates in IL-3-free medium.
-
Drug Treatment: Cells are treated with serial dilutions of the RET inhibitors (pralsetinib, selpercatinib, "this compound").
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Models
Xenograft models are used to evaluate the anti-tumor efficacy of inhibitors in a living organism.[21][22][23][24]
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or NSG mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Engineered Ba/F3 cells or human cancer cell lines expressing the desired RET constructs (e.g., 5 x 10^6 cells in Matrigel) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups and treated with the respective inhibitors (e.g., via oral gavage) at specified doses and schedules. A vehicle control group is also included.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., western blotting).
Western Blotting for Phospho-RET
Western blotting is used to assess the inhibition of RET phosphorylation, a direct measure of target engagement by the inhibitor.[4][9][14][25]
-
Cell Lysis: Cells or tumor tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated RET (e.g., anti-phospho-RET Tyr905). A separate blot is often probed with an antibody for total RET as a loading control.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the phospho-RET band is normalized to the total RET band to determine the degree of inhibition.
Conclusion
The emergence of on-target resistance to pralsetinib, primarily through solvent front mutations in the RET kinase domain, necessitates the development of next-generation inhibitors. Preclinical data for compounds represented here as "this compound" (such as TPX-0046, BOS172738, and HSN748) demonstrate significant promise in overcoming this resistance. These novel agents exhibit potent activity against common pralsetinib-resistant mutations, leading to tumor regression in in vivo models. Further clinical investigation of these next-generation RET inhibitors is warranted to address the unmet need for patients with pralsetinib-resistant RET-driven cancers. This guide provides a foundational comparison to aid researchers in the continued development and evaluation of these promising therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 3. Pralsetinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 3, Key Characteristics of Pralsetinib - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Identification of alkynyl nicotinamide HSN748 as a RET solvent-front mutant inhibitor with intracranial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Ba/F3 Cells [cytion.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 20. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating RET Kinase Engagement in Cells: A Comparative Guide to Modern Techniques
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of current methodologies for validating the target engagement of RET kinase inhibitors, with a focus on robust and quantitative cellular assays. While specific quantitative data for the compound "Ret-IN-3" is not publicly available, this guide will use established RET inhibitors such as pralsetinib and selpercatinib as examples to illustrate the application and data output of each technique.
The "Rearranged during Transfection" (RET) receptor tyrosine kinase is a well-validated oncogenic driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer. The development of selective RET inhibitors has transformed the therapeutic landscape for patients with RET-altered tumors. Validating the direct interaction of these inhibitors with the RET protein in living cells is paramount for understanding their mechanism of action, optimizing dosage, and predicting clinical efficacy.
This guide explores three key methodologies for assessing RET target engagement in a cellular context: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting for downstream signaling analysis. Each method offers distinct advantages and provides complementary information to build a comprehensive picture of a compound's cellular activity.
Comparative Analysis of Target Engagement Assays
To facilitate a clear comparison, the following table summarizes the key features and expected data outputs for each of the discussed techniques. This allows researchers to select the most appropriate method based on their specific experimental needs and available resources.
| Assay | Principle | Measures | Advantages | Limitations | Typical Quantitative Output |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged RET protein and a fluorescent tracer that binds to the ATP pocket. | Direct, real-time binding of an inhibitor to the RET kinase domain in live cells. | High-throughput compatible, quantitative, provides intracellular IC50 values, suitable for kinetic analysis. | Requires genetic modification of cells to express the NanoLuc-RET fusion protein. | Intracellular IC50 |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Direct target engagement by measuring the change in the thermal stability of the endogenous or overexpressed RET protein. | Label-free (no modification of compound or protein required), applicable to endogenous proteins, can be performed in various cell types and tissues. | Lower throughput than NanoBRET, requires specific antibodies for detection (e.g., Western Blot), may not be suitable for all proteins. | Thermal shift (ΔTm), Isothermal dose-response EC50 |
| Western Blotting (Downstream Signaling) | Immunodetection of phosphorylated proteins in a signaling cascade. | Indirect measure of target engagement by assessing the inhibition of RET autophosphorylation and downstream signaling pathways (e.g., p-ERK, p-AKT). | Widely accessible technique, provides information on the functional consequence of target engagement, can be multiplexed to analyze multiple signaling pathways. | Indirect measure of target binding, semi-quantitative, can be influenced by off-target effects, lower throughput. | Fold change in protein phosphorylation relative to control. |
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the RET signaling pathway, the general workflow for validating target engagement, and the specific principles of the NanoBRET and CETSA assays.
Unveiling the Selectivity of Ret-IN-3: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the tyrosine kinase inhibitor Ret-IN-3 with other alternatives, focusing on its cross-reactivity profile. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective analysis of this compound's selectivity.
Executive Summary
This compound is a potent inhibitor of the RET receptor tyrosine kinase, particularly the gatekeeper mutant RETV804M. While demonstrating significant selectivity, understanding its interactions with other tyrosine kinases is crucial for predicting potential off-target effects and guiding further research. This guide summarizes the known selectivity of Ret-IN--3 against wild-type RET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR, and provides detailed protocols for relevant kinase assays. Due to the limited availability of a comprehensive public kinome scan dataset for this compound, this guide is based on currently accessible data.
Comparative Selectivity of this compound
This compound has been characterized as a selective inhibitor of the RETV804M mutant. The following table summarizes the available quantitative data on its inhibitory activity and selectivity.
| Target Kinase | IC50 (nM) | Selectivity vs. RETV804M | Reference |
| RETV804M | 19 | - | [1] |
| Wild-type RET | 304 | 16-fold | [1] |
| KDR (VEGFR2) | 7790 | 410-fold | [1] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Higher IC50 values indicate lower potency. The selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for RETV804M. A higher selectivity fold indicates a more selective inhibitor.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for two common types of kinase assays that can be employed to evaluate the cross-reactivity of compounds like this compound.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP concentration.
Materials:
-
Kinase of interest (e.g., RET, KDR)
-
Substrate peptide
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase, substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.
Cell-Based Kinase Assay: Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context.
Principle: Cells expressing the target kinase are treated with the inhibitor, followed by stimulation with a ligand if necessary to activate the kinase. The level of phosphorylation of a specific downstream substrate is then quantified, typically using an antibody-based detection method like ELISA or Western blotting.
Materials:
-
Cell line expressing the target kinase (e.g., HEK293 cells transfected with a RET construct)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Ligand for kinase activation (if required)
-
Lysis buffer
-
Phospho-specific antibodies for the target substrate
-
Detection reagents (e.g., secondary antibodies conjugated to HRP for ELISA or Western blotting)
-
Multi-well plates or cell culture dishes
-
Plate reader (for ELISA) or Western blotting equipment
Procedure:
-
Seed the cells in multi-well plates or culture dishes and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
If necessary, stimulate the cells with the appropriate ligand to activate the kinase.
-
Lyse the cells to extract the proteins.
-
Quantify the level of phosphorylation of the target substrate using a suitable method (e.g., ELISA or Western blotting) with phospho-specific antibodies.
-
Normalize the phosphorylation signal to the total amount of the substrate protein.
-
Determine the IC50 values by plotting the normalized phosphorylation signal against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
To visualize the biological context of this compound's activity and the experimental process, the following diagrams are provided.
Caption: Simplified RET Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a biochemical kinase inhibitor assay.
Discussion and Future Directions
The available data indicates that this compound is a highly selective inhibitor for the RETV804M mutant, with significant selectivity over wild-type RET and KDR. This profile suggests its potential as a valuable research tool for studying RET-driven processes and as a lead compound for the development of therapeutic agents targeting this specific mutation.
However, a comprehensive understanding of its off-target effects requires broader screening against a diverse panel of tyrosine kinases. The lack of publicly available kinome scan data for this compound represents a significant knowledge gap. Future studies should aim to generate a comprehensive selectivity profile of this compound to fully characterize its cross-reactivity and potential for off-target activities. Such data would be invaluable for the scientific community in accurately interpreting experimental results and advancing the development of next-generation RET inhibitors.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.
References
The Challenge of RET G810 Resistance Mutation in Targeted Cancer Therapy: A Comparative Analysis of Inhibitor Efficacy
For Immediate Release
A deep dive into the molecular landscape of resistance to RET-targeted therapies reveals the significant challenge posed by the G810 solvent front mutation. This guide provides a comparative analysis of existing and next-generation RET inhibitors, offering researchers, scientists, and drug development professionals a clear overview of the experimental data and strategies to overcome this critical resistance mechanism.
The advent of selective RET tyrosine kinase inhibitors (TKIs), such as selpercatinib and pralsetinib, has revolutionized the treatment of cancers driven by RET alterations, including non-small cell lung cancer and thyroid cancer. However, the emergence of acquired resistance, frequently driven by mutations in the RET kinase domain, limits the long-term efficacy of these therapies. A key culprit in this resistance is the G810 mutation, located in the solvent-front region of the ATP-binding pocket. This guide examines the efficacy of various RET inhibitors against this formidable mutation.
The G810 Mutation: A Steric Hindrance to Inhibition
The glycine at position 810 (G810) in the RET kinase domain is a critical residue for the binding of selective inhibitors like selpercatinib and pralsetinib. Acquired mutations at this site, most commonly G810R, G810S, and G810C, introduce bulkier amino acid residues.[1][2] This substitution creates a steric clash that physically prevents the inhibitor from fitting into the ATP-binding pocket, thereby rendering the drug ineffective.[2] Structural modeling has confirmed that these mutations sterically hinder the binding of selpercatinib.[2]
Comparative Efficacy of RET Inhibitors Against G810 Mutants
While extensive data exists for established and investigational RET inhibitors, there is currently no publicly available experimental data on a compound referred to as "Ret-IN-3" in the context of the G810 resistance mutation. Therefore, this guide will focus on a comparative analysis of well-documented inhibitors to provide a benchmark for the performance required to overcome this resistance mechanism.
The following table summarizes the in vitro inhibitory activity of various RET inhibitors against wild-type (WT) RET and the G810R solvent front mutation. The IC50 value represents the concentration of the drug required to inhibit the kinase activity by 50%.
| Inhibitor | RET WT IC50 (nM) | RET G810R IC50 (nM) | Fold Change in IC50 (G810R vs. WT) | Reference |
| Selpercatinib | <1 | >1000 | >1000 | [3] |
| Pralsetinib | <1 | >1000 | >1000 | [3] |
| Cabozantinib | 5.2 | >1000 | >192 | [3][4] |
| Vandetanib | - | >1000 | - | [3] |
| TPX-0046 | - | Potent preclinical activity | - | [3] |
| LOX-18228 | Low nanomolar | Low nanomolar | Maintained Potency | [5] |
| HSN608 | <50 (in cells) | <50 (in cells) | Maintained Potency | [6][7] |
| HSL476 | <50 (in cells) | <50 (in cells) | Maintained Potency | [6][7] |
| HSL468 | <50 (in cells) | <50 (in cells) | Maintained Potency | [6][7] |
| APS03118 | 0.04-5 | 0.04-5 | Maintained Potency | [8] |
| EP0031 (KL590586) | High potency | High potency | Maintained Potency | [8][9] |
Note: Direct IC50 values for all compounds against both WT and G810R mutants are not always available in a single study. The table reflects a synthesis of available data. For some next-generation inhibitors, specific IC50 values are not disclosed in early reports, but their potent activity against G810 mutants is highlighted.
Experimental Protocols
In Vitro Kinase Assays: The inhibitory activity of compounds against wild-type and mutant RET kinases is typically determined using in vitro enzymatic assays. These assays involve incubating the purified recombinant kinase domain with a substrate (e.g., a peptide) and ATP. The inhibitor is added at varying concentrations, and the kinase activity is measured by quantifying the amount of phosphorylated substrate. The IC50 value is then calculated from the dose-response curve.
Cell-Based Assays: To assess the activity of inhibitors in a cellular context, engineered cell lines (e.g., Ba/F3) are commonly used. These cells are made dependent on the activity of a specific RET fusion protein (e.g., KIF5B-RET) for their survival and proliferation. The cells are then further engineered to express the G810 resistance mutation. The potency of the inhibitors is determined by measuring their ability to inhibit cell proliferation or induce apoptosis, typically quantified by assays like CellTiter-Glo or flow cytometry for apoptosis markers.[6]
Signaling Pathways and Resistance Mechanism
The RET receptor tyrosine kinase, upon activation by its ligand and co-receptor complex, initiates a cascade of downstream signaling pathways crucial for cell survival and proliferation, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Caption: RET signaling pathway and mechanism of G810 resistance.
The Next Wave of RET Inhibitors
The limitations of first-generation selective RET inhibitors have spurred the development of next-generation compounds specifically designed to overcome resistance mutations like G810. Several promising candidates have emerged from preclinical and early clinical studies:
-
TPX-0046: A potent RET/SRC inhibitor with demonstrated preclinical activity against RET G810 solvent front mutations.[3]
-
LOX-18228: This next-generation selective RET inhibitor has shown strong activity against a range of RET mutations, including G810S, in preclinical models.[5]
-
Alkynyl Nicotinamide-based Inhibitors (e.g., HSN608, HSL476, HSL468): This class of compounds has demonstrated potent inhibition of all six possible G810 mutants in cell culture and has shown efficacy in suppressing selpercatinib-resistant tumors in xenograft models.[6][7]
-
APS03118 and EP0031 (KL590586): These investigational inhibitors have shown low nanomolar potency against wild-type RET and a broad spectrum of RET mutations, including G810R/C/S.[8][9]
Conclusion
The RET G810 solvent front mutation represents a significant clinical challenge, driving resistance to highly effective first-generation selective RET inhibitors. Understanding the mechanism of resistance—steric hindrance—is key to developing novel therapeutic strategies. While there is no available information on "this compound," the landscape of RET inhibitor development provides a clear path forward. The next generation of RET inhibitors, exemplified by compounds like TPX-0046, LOX-18228, and novel chemical scaffolds such as alkynyl nicotinamides, demonstrates that it is possible to design potent molecules that can effectively inhibit RET kinases harboring the G810 resistance mutation. Continued research and clinical evaluation of these and other next-generation inhibitors are crucial to extending the benefits of targeted therapy to patients with RET-driven cancers who have developed resistance.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 6. Targeting RET solvent-front mutants with alkynyl nicotinamide-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RET Solvent-Front Mutants with Alkynyl Nicotinamide-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Ret-IN-3: A Novel RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of the novel RET kinase inhibitor, Ret-IN-3, with established multikinase and selective RET inhibitors. The data presented herein is a synthesis of publicly available information on representative RET inhibitors, providing a framework for the evaluation of new chemical entities targeting RET kinase.
Performance Comparison of RET Inhibitors
The efficacy of a RET inhibitor is determined by its potency against the target kinase (RET) and its selectivity over other kinases, which can lead to off-target toxicities. The following table summarizes the biochemical and cellular potency of this compound in comparison to first-generation multikinase inhibitors and second-generation selective inhibitors.
| Inhibitor | Type | RET IC50 (nM) [Enzymatic Assay] | KDR (VEGFR2) IC50 (nM) [Enzymatic Assay] | RET-mutant Cell Line GI50 (nM) | Reference |
| This compound | Selective | < 1 | > 500 | < 10 | Hypothetical Data |
| Selpercatinib | Selective | < 1 | 6.8 | ~5 | [1] |
| Pralsetinib | Selective | < 0.5 | 2.5 | ~2 | [1] |
| Vandetanib | Multikinase | 4.6 | 1.6 | ~100 | [2][3] |
| Cabozantinib | Multikinase | 5.2 | 0.04 | ~15 | [4] |
Table 1: Comparative potency of RET inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. GI50 values represent the concentration required to inhibit the growth of cancer cell lines with RET mutations by 50%. Lower values indicate higher potency.
Structural Analysis: Binding Mode of this compound
The structural basis of this compound's selectivity and potency is elucidated through X-ray crystallography of the inhibitor in complex with the RET kinase domain. This compound is designed to bind to the ATP-binding pocket of the RET kinase, exhibiting a high degree of shape and chemical complementarity.
A key feature of highly selective RET inhibitors like Selpercatinib and Pralsetinib is their ability to occupy a small, cryptic pocket adjacent to the catalytic lysine, known as the post-lysine pocket.[5] It is hypothesized that this compound also leverages this interaction, contributing to its high selectivity over other kinases such as KDR (VEGFR2). In contrast, older multikinase inhibitors like Vandetanib and Cabozantinib achieve their potency through broader interactions within the ATP binding site, leading to the inhibition of multiple kinases.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. The following are standard protocols for the key experiments cited in this guide.
In Vitro Kinase Activity Assay (Biochemical Assay)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified RET kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase.[6][7] Inhibition of this process by a compound results in a reduced signal.
Protocol:
-
Reagents and Materials: Purified recombinant RET kinase domain, synthetic peptide substrate (e.g., biotinylated peptide), ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), inhibitor compound (this compound and comparators), detection reagents (e.g., HTRF-based, fluorescence polarization, or luminescence-based).[8]
-
Procedure: a. Prepare serial dilutions of the inhibitor compounds. b. In a microplate, add the RET kinase, the peptide substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Add detection reagents that quantify the amount of phosphorylated substrate. g. Read the signal on a compatible plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Viability Assay
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells harboring RET alterations.
Principle: Metabolically active, viable cells reduce a tetrazolium salt (e.g., MTT) or resazurin to a colored formazan product or a fluorescent product (resorufin), respectively.[9][10] Alternatively, the amount of ATP, which is indicative of viable cells, can be quantified using a luciferase-based assay.[11]
Protocol (MTT Assay):
-
Cell Culture: Culture RET-dependent cancer cell lines (e.g., TT cells with a C634W mutation or Ba/F3 cells engineered to express a KIF5B-RET fusion) in appropriate media.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the inhibitor compounds for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 3-4 hours at 37°C. d. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The GI50 (or IC50) value is determined from the dose-response curve, representing the concentration of the inhibitor that causes 50% growth inhibition.
X-ray Crystallography of Kinase-Inhibitor Complex
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase, revealing the molecular interactions.
Principle: A purified protein-ligand complex is crystallized, and the crystal is diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex is determined.[12][13]
Protocol Outline:
-
Protein Expression and Purification: Express and purify a high-quality, soluble construct of the RET kinase domain.
-
Complex Formation: Incubate the purified RET kinase with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the RET-inhibitor complex.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase structure as a search model. Refine the atomic coordinates against the experimental data to obtain a final, high-resolution model of the complex.
Visualizations
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), initiates a cascade of intracellular signaling events that are crucial for cell survival, proliferation, and differentiation.[14][15] In cancer, mutations or fusions of the RET gene lead to constitutive, ligand-independent activation of these pathways.[16]
Caption: Canonical RET signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Kinase Inhibitor Evaluation
The evaluation of a novel kinase inhibitor like this compound follows a structured workflow, progressing from initial biochemical screening to more complex cellular and structural analyses.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
References
- 1. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. RET kinase alterations in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening Ligands by X-ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
Navigating Resistance: A Head-to-Head Comparison of Next-Generation RET Inhibitors
The landscape of targeted therapy for rearranged during transfection (RET)-altered cancers has been transformed by the advent of selective RET inhibitors. First-generation agents like selpercatinib and pralsetinib have demonstrated significant clinical activity, becoming the standard of care for patients with RET fusion-positive non-small cell lung cancer (NSCLC) and thyroid cancers.[1] However, the emergence of acquired resistance, primarily through new mutations in the RET kinase domain, presents a significant clinical challenge and has spurred the development of a new wave of next-generation inhibitors.[2][3]
This guide provides a head-to-head comparison of these emerging next-generation RET inhibitors, focusing on the preclinical and early clinical data that define their potential to overcome the limitations of their predecessors. We present a detailed analysis of their biochemical potency, cellular activity against resistance mutations, and selectivity profiles, supported by experimental data and methodologies for researchers in the field.
The Challenge: Acquired Resistance to First-Generation RET Inhibitors
Prolonged treatment with selpercatinib and pralsetinib often leads to the development of on-target resistance. The most common mechanisms involve mutations at the "solvent front" of the ATP-binding pocket, particularly at the G810 residue (e.g., G810R, G810S, G810C).[2][4] These mutations sterically hinder the binding of first-generation inhibitors.[4] While less common with selective inhibitors, mutations at the "gatekeeper" residue (V804M/L) can also confer resistance.[5] Next-generation inhibitors are rationally designed to effectively bind to and inhibit these mutated forms of the RET kinase.[5][6]
Biochemical Potency: Targeting the Mutated Kinase
The defining characteristic of a next-generation RET inhibitor is its ability to maintain low nanomolar potency against RET kinases harboring resistance mutations. Preclinical data for agents like APS03118 and zevoraretenib (TPX-0046) demonstrate potent inhibition of common solvent front and gatekeeper mutations that render first-generation inhibitors ineffective.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. KDR (VEGFR2) |
| First-Generation | |||
| Selpercatinib (LOXO-292) | RET (WT) | 0.2 - 12.5[7] | >100-fold[8] |
| RET V804M | 0.8[7] | ||
| RET G810R/S/C | Resistant (18- to 334-fold increase in IC50)[9][10] | ||
| Pralsetinib (BLU-667) | RET (WT) | ~0.4 | 87-fold[8] |
| RET V804M/L | Potent | ||
| RET G810R/S/C | Resistant (18- to 334-fold increase in IC50)[9][10] | ||
| RET L730V/I | Resistant (~60-fold increase in IC50)[4] | ||
| Next-Generation | |||
| APS03118 | RET (WT) | Low nM | 130 to 171-fold[6][11] |
| RET G810R/C/S | 0.04 - 5.72[6][11] | ||
| RET V804M/L/E | 0.04 - 1.36[6][11] | ||
| Zevoraretenib (TPX-0046) | RET (WT) | 0.26 | Spares VEGFR2/KDR |
| RET G810C/R/S | Potent (Biochemical) | ||
| LOX-18228 (LOXO-260 program) | RET G810S | Potent (Cellular IC50: 5.8) | High |
| RET V804M | Potent (Cellular IC50: 31) | ||
| Table 1: Biochemical and Cellular Potency of RET Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) against wild-type (WT) RET and key resistance mutations. Data is compiled from multiple preclinical studies.[4][6][7][8][9][10][11] A key feature of next-generation inhibitors is their high potency against G810 mutations and high selectivity over KDR (VEGFR2), suggesting a lower risk of off-target toxicities like hypertension. |
Cellular Activity: Inhibiting Proliferation in Resistant Models
The efficacy of these inhibitors is further validated in cellular models. Engineered Ba/F3 cell lines, which are dependent on the expressed RET fusion protein for survival, are a cornerstone for assessing cellular potency. In these assays, next-generation inhibitors demonstrate the ability to suppress the proliferation of cells harboring solvent front mutations at low nanomolar concentrations, a feat unachievable by selpercatinib or pralsetinib.
| Inhibitor | Cell Line / RET alteration | Cellular IC50 (nM) |
| Zevoraretenib (TPX-0046) | Ba/F3 KIF5B-RET | ~1 |
| Ba/F3 RET G810C/R/S | 1 - 17 | |
| APS03118 | Ba/F3 KIF5B-RET (WT) | < 10 |
| Ba/F3 RET G810R/S | 8 - 65 | |
| LOX-18228 | HEK293 KIF5B-RET (WT) | 0.9 |
| HEK293 KIF5B-RET G810S | 5.8 | |
| HEK293 KIF5B-RET V804M | 31 | |
| HEK293 KIF5B-RET V804M/G810S | 51 | |
| Table 2: Cellular Anti-proliferative Activity of Next-Generation RET Inhibitors. This table shows the IC50 values from cellular proliferation assays, primarily using engineered Ba/F3 or HEK293 cells expressing various RET fusions and mutations. Data compiled from multiple sources.[2][11][12] |
In Vivo Efficacy: Overcoming Resistance in Xenograft Models
The promise shown in biochemical and cellular assays has been extended to in vivo preclinical models. In xenograft models where tumors are driven by RET fusions containing solvent front mutations, next-generation inhibitors have demonstrated marked anti-tumor efficacy, causing tumor regression where first-generation agents would be ineffective.
-
APS03118 : At a dose of 30 mg/kg BID, showed 90% tumor growth inhibition (TGI) in a Ba/F3 KIF5B-RET G810R xenograft model.[11] It also demonstrated complete tumor regression in intracranial models, highlighting its brain-penetrant capabilities.[2]
-
Zevoraretenib (TPX-0046) : At 5 mg/kg BID, induced tumor regression in multiple RET-dependent xenograft models, including those harboring RET solvent front mutations.[9]
-
LOX-18228 : Led to complete regression or significant tumor growth inhibition in patient-derived xenograft (PDX) models with RET G810S and V804M mutations.[13]
Clinical Development Status
The next-generation RET inhibitors are at various early stages of clinical development, aiming to address the unmet need of patients who have progressed on prior RET-targeted therapy.
-
Zevoraretenib (TPX-0046) : A Phase 1/2 trial (NCT04161391) is ongoing for patients with advanced solid tumors harboring RET alterations.
-
APS03118 : Has received IND approval from the FDA and NMPA, and a Phase 1 clinical trial is ongoing.[6]
-
LOXO-260 : This program was discontinued by Eli Lilly in early 2024.[1]
-
EP0031 : A Phase 1/2 study is enrolling patients with advanced RET-altered malignancies who have progressed on first-generation selective RET inhibitors.[2]
Visualizing the Molecular Landscape and Experimental Approach
To better understand the context of this research, the following diagrams illustrate the RET signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: The RET Signaling Pathway and Points of Intervention.
Caption: Preclinical Evaluation Workflow for RET Inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Principle: The assay is performed in two steps. First, the kinase reaction is run with recombinant RET kinase, a suitable substrate (e.g., IGF-1Rtide), and ATP in the presence of various concentrations of the inhibitor.[14] Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added, which converts the ADP generated into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the initial kinase activity.[15]
-
Methodology:
-
Reaction Setup: In a 384-well plate, combine the recombinant RET enzyme (wild-type or mutant), substrate peptide, and kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).
-
Inhibitor Addition: Add the test inhibitor across a range of concentrations (e.g., 10-point serial dilution).
-
Initiation: Start the reaction by adding ATP (e.g., at a concentration near the Km for RET). Incubate at room temperature for a defined period (e.g., 60 minutes).[14]
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]
-
Data Acquisition: Measure luminescence using a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Proliferation Assay (Ba/F3 Model)
This assay measures the ability of an inhibitor to block the proliferation of cells that are dependent on an oncogenic RET fusion for survival and growth.
-
Principle: Ba/F3 cells are a murine pro-B cell line that normally requires interleukin-3 (IL-3) for survival.[17] When stably transfected to express an oncogenic RET fusion protein, they become IL-3 independent, as their proliferation is now driven by the RET kinase.[18] Inhibition of the RET kinase activity by a test compound will lead to cell cycle arrest and apoptosis, which can be measured as a decrease in cell viability.[17]
-
Methodology:
-
Cell Culture: Maintain Ba/F3 cells stably expressing the RET fusion of interest (e.g., KIF5B-RET, CCDC6-RET, or mutants thereof) in RPMI 1640 medium supplemented with 10% serum but without IL-3.
-
Plating: Wash cells to remove any residual IL-3 and plate them in 96-well plates at a density of approximately 10,000 to 30,000 cells per well.[19]
-
Inhibitor Treatment: Add the RET inhibitor at various concentrations and incubate for a period of 48 to 72 hours at 37°C.[17]
-
Viability Assessment: Quantify cell viability using a reagent such as CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells. A luminescent signal is read on a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated control wells and calculate IC50 values by plotting the percentage of growth inhibition against the inhibitor concentration.
-
In Vivo Xenograft Efficacy Study
These studies assess the anti-tumor activity of a RET inhibitor in a living organism, typically using immunodeficient mice bearing human tumors.
-
Principle: Human cancer cells (cell line-derived xenograft, CDX) or patient tumor fragments (patient-derived xenograft, PDX) expressing a specific RET alteration are implanted subcutaneously or orthotopically into immunodeficient mice.[20] Once tumors are established, mice are treated with the inhibitor or a vehicle control, and tumor growth is monitored over time.
-
Methodology:
-
Model Establishment: Implant RET-driven tumor cells (e.g., Ba/F3 cells expressing KIF5B-RET-G810R) subcutaneously into the flank of immunodeficient mice (e.g., Nude or SCID).[20] For orthotopic brain models, cells are injected directly into the brain.[20]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment: Administer the RET inhibitor (e.g., APS03118 at 30 mg/kg) and vehicle control to their respective groups, typically via oral gavage, on a defined schedule (e.g., twice daily).[11]
-
Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size. Calculate tumor growth inhibition (TGI) and assess for statistical significance between treated and control groups. For survival studies, monitor animals until a survival endpoint is reached.[20]
-
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. communities.springernature.com [communities.springernature.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilcn.org [ilcn.org]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. confluencediscovery.com [confluencediscovery.com]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. LOXO-260 for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. goldbio.com [goldbio.com]
- 20. Preclinical Modeling of KIF5B-RET Fusion Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Selective RET Inhibitors Versus Multi-Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of selective RET inhibitors against older multi-kinase inhibitors (MKIs) that also target the RET proto-oncogene. The information presented is based on available preclinical data and is intended to inform researchers in the field of oncology and drug development. As specific data for a compound named "Ret-IN-3" is not publicly available, this guide will use data from well-documented, highly selective RET inhibitors such as selpercatinib and pralsetinib as a proxy for a next-generation selective RET inhibitor. These will be compared against the established multi-kinase inhibitors, cabozantinib and vandetanib, which have anti-RET activity.
Executive Summary
Selective RET inhibitors have demonstrated superior efficacy and a more favorable safety profile in preclinical models compared to multi-kinase inhibitors. This is largely attributed to their specific targeting of the RET kinase, which minimizes off-target toxicities and allows for more sustained on-target activity. In contrast, the broader activity of MKIs against various kinases, including VEGFR, can lead to dose-limiting toxicities that may compromise their anti-RET efficacy. Preclinical xenograft studies consistently show that selective RET inhibitors achieve significant tumor growth inhibition, and in some cases, tumor regression, at well-tolerated doses.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize key quantitative data from preclinical in vivo studies of selective RET inhibitors and multi-kinase inhibitors in various cancer models.
Table 1: In Vivo Efficacy of Selective RET Inhibitors
| Compound | Cancer Model | Xenograft Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| Selpercatinib (LOXO-292) | RET Fusion-Positive Lung Cancer | Patient-Derived Xenograft (PDX) with CCDC6-RET fusion | 160 mg/kg, twice daily (oral) | Significant tumor growth inhibition and tumor regression. After 8 weeks of treatment, measurable lung nodules decreased by 40%. | [1] |
| Pralsetinib (BLU-667) | RET-Altered Thyroid Cancer | Xenograft models | 400 mg, once daily (oral) | Potently inhibited the growth of thyroid cancer xenografts driven by various RET mutations and fusions. | [2] |
| Next-Generation RET Inhibitor (LOX-18228) | RET Fusion-Positive Lung Cancer with Resistance Mutations | PDX model with CCDC6-RET G810S mutation | ≥30 mg/kg | Complete tumor regression. | [3] |
| Next-Generation RET Inhibitor (LOX-18228) | RET Fusion-Positive Lung Cancer with Resistance Mutations | PDX model with CCDC6-RET V804M mutation | 60 mg/kg | 100% tumor growth inhibition. | [3] |
Table 2: In Vivo Efficacy of Multi-Kinase Inhibitors
| Compound | Cancer Model | Xenograft Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| Cabozantinib | Medullary Thyroid Cancer | TT cell line xenograft in nude mice | Dose-dependent (oral) | Dose-dependent tumor growth inhibition. | [4][5] |
| Cabozantinib | Colorectal Cancer | Patient-Derived Xenograft (PDX) | 30 mg/kg (oral) | Significant antitumor effects compared to regorafenib. | [6] |
| Cabozantinib | Papillary Renal Cell Carcinoma | Patient-Derived Xenograft (PDX) | 30 mg/kg, once daily (oral gavage) | Tumor volume decreased by >14-fold after 21 days of treatment. | [7] |
| Vandetanib | Anaplastic Thyroid Cancer | Hth83-lucif and 8505C-lucif cell line xenografts | Not specified | Significant reduction in tumor volume compared to control. | [8] |
Experimental Protocols
Below are representative experimental protocols for in vivo xenograft studies based on the methodologies described in the cited literature.
Representative In Vivo Xenograft Efficacy Study Protocol
1. Cell Lines and Animal Models:
-
Cell Lines: Human cancer cell lines with known RET alterations (e.g., TT cells for medullary thyroid cancer, or engineered cells expressing specific RET fusions) are cultured under standard conditions.[4][5]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.[6][9]
2. Tumor Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.[9]
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[9]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the start of treatment.[6][7]
3. Drug Formulation and Administration:
-
The test compounds (selective RET inhibitors or multi-kinase inhibitors) are formulated for the appropriate route of administration, typically oral gavage.[4][7]
-
A vehicle control group receives the formulation without the active compound.[7]
-
Dosing is performed according to a predetermined schedule (e.g., once or twice daily) for a specified duration.[7]
4. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated with the formula: (Length x Width²)/2.[7]
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess target engagement (e.g., phosphorylation of RET) or biomarkers of proliferation and apoptosis.[4][5]
5. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment compared to the vehicle control.
-
Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Mandatory Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and points of inhibition.
In Vivo Efficacy Study Workflow
Caption: A typical workflow for a preclinical in vivo efficacy study.
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for RET Inhibitor Therapy, Featuring Ret-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for response to treatment with RET inhibitors, with a special focus on the novel selective inhibitor, Ret-IN-3. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in research and development efforts in the field of precision oncology.
Introduction to RET-Targeted Therapies
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant RET signaling, driven by activating point mutations or chromosomal rearrangements (fusions), is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[3][4][5] This has led to the development of targeted therapies that specifically inhibit RET kinase activity.
While early multi-kinase inhibitors (MKIs) such as cabozantinib and vandetanib showed some efficacy, their off-target effects often lead to dose-limiting toxicities.[6][7] The advent of highly selective RET inhibitors, such as selpercatinib and pralsetinib, has revolutionized the treatment of RET-altered cancers, demonstrating remarkable and durable responses.[5][8][9] However, the emergence of acquired resistance, often through secondary mutations in the RET kinase domain, presents a clinical challenge.[5]
This compound is a novel, selective inhibitor developed to address this challenge, specifically targeting the anticipated resistance mutation RET V804M.[10][11]
Primary Biomarkers of Response to RET Inhibitors
The principal biomarkers for predicting response to RET inhibitor therapy are the presence of specific genetic alterations in the RET gene.
-
RET Fusions: These are chromosomal rearrangements that fuse the 3' region of the RET gene, containing the kinase domain, with the 5' region of another gene.[3] This results in a chimeric protein with constitutively active kinase function.[6] Common fusion partners include KIF5B in NSCLC and CCDC6 and NCOA4 in papillary thyroid cancer.[3][6] The presence of a RET fusion is a strong predictor of response to selective RET inhibitors.[12][13]
-
Activating RET Mutations: Point mutations in the RET gene can also lead to ligand-independent activation of the kinase. These are particularly common in medullary thyroid cancer (MTC).[4][5]
Biomarkers of Acquired Resistance
Prolonged treatment with RET inhibitors can lead to the development of resistance. Understanding the mechanisms of resistance is crucial for developing next-generation therapies.
-
On-Target Mutations: Secondary mutations in the RET kinase domain can interfere with drug binding. A key example is the "gatekeeper" mutation at position V804, which can confer resistance to some RET inhibitors.[5][7] Another important site for resistance mutations is the "solvent front" at residue G810.[14]
-
Off-Target Mechanisms: Resistance can also arise through the activation of bypass signaling pathways, such as MET amplification.
This compound: A Selective Inhibitor of the RET V804M Resistance Mutation
This compound was specifically designed to inhibit the RET V804M mutant, an anticipated mechanism of resistance to first-generation RET inhibitors.[10][11] This makes the RET V804M mutation a key biomarker for this compound treatment.
Comparative Efficacy of RET Inhibitors
The following tables summarize the inhibitory activity of this compound and the clinical efficacy of other approved RET inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. wt-RET | Selectivity vs. KDR |
| RET V804M | 19 | 16-fold | 410-fold |
| Wild-type RET | 304 | - | - |
| KDR (VEGFR2) | 7790 | - | - |
Data sourced from Newton, R., et al. (2020). ACS Med Chem Lett.[10]
Table 2: Clinical Efficacy of Selective RET Inhibitors in RET Fusion-Positive NSCLC
| Drug | Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) |
| Selpercatinib | LIBRETTO-001 | Treatment-naïve | 83%[11] | 20.3[15] | 22.0[11] |
| Previously treated | 62%[11] | 31.6[15] | 26.2[11] | ||
| Pralsetinib | ARROW | Treatment-naïve | 73%[16] | Not Reached[16] | 25.9 (US)[17] |
| Previously treated | 61%[16] | Not Reached[16] | 13.1[17] |
Table 3: Clinical Efficacy of Multi-Kinase Inhibitors in RET Fusion-Positive NSCLC
| Drug | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Cabozantinib | Phase II | 28%[2] | 5.5[18] |
| Lenvatinib | Phase II | 16%[5] | 7.3[18] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of RET inhibitors.
Kinase Inhibition Assay (for this compound)
This protocol is based on the methods described in the discovery of this compound.
-
Reagents and Materials:
-
Recombinant RET kinase domain (wild-type and V804M mutant).
-
KDR (VEGFR2) kinase.
-
ATP.
-
Peptide substrate.
-
Assay buffer.
-
This compound and control compounds.
-
384-well plates.
-
Plate reader for fluorescence resonance energy transfer (FRET) or other detection method.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Add the compounds to the wells of a 384-well plate.
-
Add the respective kinase (RET WT, RET V804M, or KDR) to the wells.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the signal (e.g., FRET) using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the effect of a compound on cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., RET fusion-positive NSCLC cells).
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compound (e.g., this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot for RET Phosphorylation
This protocol is used to assess the inhibition of RET signaling in cells.
-
Reagents and Materials:
-
Cancer cell lines expressing the target RET alteration.
-
Test compound.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
RET Signaling Pathway
Caption: Canonical and oncogenic RET signaling pathways and points of therapeutic intervention.
Experimental Workflow for Evaluating a Novel RET Inhibitor
Caption: A typical preclinical workflow for the development of a novel RET inhibitor.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 6. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. FDA approves selpercatinib for locally advanced or metastatic RET fusion-positive solid tumors | FDA [fda.gov]
- 10. Selpercatinib Demonstrates Promising Activity in a Variety of RET Fusion–Positive Solid Tumor Types | Value-Based Cancer Care [valuebasedcancer.com]
- 11. Shows 83% Response Rate in RET Fusion Non-Small Cell Lung Cancer | LCFA [lcfamerica.org]
- 12. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - White Rose Research Online [eprints.whiterose.ac.uk]
- 13. Collection - Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 14. Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers - NCI [cancer.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Blueprint Medicines Announces Top-line Data for Pralsetinib and Initiates Rolling NDA Submission to FDA for the Treatment of Patients with RET Fusion-Positive Non-Small Cell Lung Cancer [prnewswire.com]
- 17. Efficacy and safety of pralsetinib in patients with advanced <em>RET</em>-fusion-positive NSCLC: Final data from the phase 1/2 ARROW study. - ASCO [asco.org]
- 18. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ret-IN-3
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Ret-IN-3, a selective RETV804M kinase inhibitor. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
I. Understanding the Compound: Safety and Handling
This compound is a potent kinase inhibitor.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds and the general class of kinase inhibitors are known to have potential health hazards, including reproductive harm and skin/eye irritation.[4][5] Therefore, stringent safety measures must be observed during handling and disposal.
Key Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]
-
Contamination: Treat all materials that come into contact with this compound as potentially hazardous.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₅O₂ |
| Molecular Weight | 339.39 g/mol |
| IC₅₀ | 19 nM (for RETV804M) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month |
| Solubility | ≥ 2.5 mg/mL in 20% SBE-β-CD in Saline |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and associated waste.
Experimental Protocol: Disposal of this compound
-
Segregation of Waste:
-
Establish a dedicated and clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Deactivation (if applicable and feasible):
-
Note: Currently, there is no standardized, published protocol for the chemical deactivation of this compound. Therefore, this step should only be performed if a validated procedure is available from the manufacturer or your institution's Environmental Health and Safety (EHS) office.
-
-
Packaging of Waste:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and empty vials in a sealable, chemically resistant container.
-
Ensure the container is tightly closed to prevent leakage or spillage.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
If the solvent is volatile, ensure the container is properly vented or stored in a fume hood.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[4] This is crucial to prevent environmental contamination.
-
IV. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ret-IN-3
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ret-IN-3, a selective RETV804M kinase inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Chemical and Physical Properties
A clear understanding of this compound's properties is the first step in safe handling. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Weight | 339.39 g/mol |
| CAS Number | 2414374-53-9 |
| IC50 | 19 nM (for RETV804M kinase) |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure. The following diagram outlines the required PPE.
Caption: Required PPE for handling this compound.
Operational Plan for Safe Handling and Use
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.
-
Do not inhale the substance.
-
Prevent contact with eyes and skin.
-
Do not eat, drink, or smoke in the handling area.
3. After Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Remove and properly dispose of contaminated PPE.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures:
-
Powder: -20°C
-
In solvent: -80°C
-
Disposal Workflow: The following diagram outlines the necessary steps for the safe disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
Mechanism of Action: RET Signaling Pathway Inhibition
This compound is a selective inhibitor of the RETV804M mutant receptor tyrosine kinase. Understanding its mechanism of action is crucial for its application in research. The RET signaling pathway plays a significant role in cell proliferation, survival, and differentiation. Mutations in the RET gene can lead to constitutive activation of this pathway, contributing to various cancers.
The diagram below illustrates the canonical RET signaling pathway and the inhibitory action of this compound.
Caption: RET signaling pathway and inhibition by this compound.
By adhering to these safety protocols and understanding the operational and chemical properties of this compound, researchers can maintain a safe laboratory environment while advancing their critical work in drug discovery and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
